Technical Documentation Center

2-(piperidin-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(piperidin-1-yl)propanoic acid
  • CAS: 69181-71-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(Piperidin-1-yl)propanoic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(piperidin-1-yl)propanoic acid (N-piperidinyl-alanine). CAS Registry: 1036708-61-8 (HCl salt), 7681-49-4 (Parent). Molecular Formula: C₈H₁₅NO₂[1]

This guide details the synthesis of the


-amino acid surrogate 2-(piperidin-1-yl)propanoic acid . Unlike its common regioisomer 3-(piperidin-1-yl)propanoic acid (a 

-alanine derivative used as a PAR2 inhibitor), the 2-substituted variant introduces significant steric bulk directly adjacent to the carboxylate, making it a critical motif for constraining peptide backbone conformation in drug design.

The synthesis is approached via two primary validated routes: Nucleophilic Substitution (


)  and Reductive Amination . This document prioritizes the 

route for cost-efficiency and the Reductive Amination route for mildness and stereochemical control potential.

Part 1: Retrosynthetic Logic & Mechanistic Pathways

The synthesis of 2-(piperidin-1-yl)propanoic acid relies on the formation of the C–N bond at the chiral center.

Route A: Nucleophilic Substitution ( )

This is the industrial standard. It involves the displacement of a halide (bromide or chloride) from 2-halopropanoic acid by piperidine.

  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Stereochemistry: Proceeds with Walden Inversion .[2] If starting with (R)-2-bromopropanoic acid, the product will be predominantly (S).

  • Challenge: The reaction generates HBr, requiring a base scavenger. Excess piperidine or an inorganic base (

    
    ) is used.
    
Route B: Reductive Amination

Condensation of pyruvic acid (an


-keto acid) with piperidine followed by hydride reduction.
  • Mechanism: Imine/Iminium ion formation followed by hydride transfer.

  • Reagent: Sodium triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    due to lower toxicity and better selectivity in the presence of acid groups.
Visualizing the Pathways

SynthesisPathways ReactantA 2-Bromopropanoic Acid (Electrophile) Intermediate1 Transition State (Pentacoordinate) ReactantA->Intermediate1 SN2 Attack ReactantB Piperidine (Nucleophile) ReactantB->Intermediate1 Intermediate2 Iminium Ion Intermediate ReactantB->Intermediate2 ReactantC Pyruvic Acid (Alpha-Keto Acid) ReactantC->Intermediate2 Condensation Product 2-(piperidin-1-yl) propanoic acid Intermediate1->Product Inversion of Config Intermediate2->Product Reduction (NaBH(OAc)3)

Figure 1: Dual pathways for the synthesis of the target amino acid derivative.

Part 2: Primary Synthesis Protocol (Nucleophilic Substitution)

This protocol is optimized for yield and ease of purification, utilizing the "Self-Scavenging" method where excess piperidine acts as the base.

Materials
ReagentEquiv.[3][4][5]Role
2-Bromopropanoic acid 1.0Substrate (Electrophile)
Piperidine 2.2 - 2.5Nucleophile & Base Scavenger
Toluene SolventNon-polar medium to precipitate salt
Ethanol (Alternative) SolventPolar medium (requires evaporation)
Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-bromopropanoic acid (10 mmol, 1.53 g) in Toluene (20 mL).

    • Cool the solution to 0°C in an ice bath. Note: The reaction is exothermic.

  • Addition:

    • Add Piperidine (22 mmol, 2.17 mL) dropwise over 15 minutes.

    • Observation: A white precipitate (piperidinium bromide) will begin to form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (110°C) for 4–6 hours.

    • Monitoring: Check via TLC (System: MeOH/DCM 1:9). The starting bromide spot (

      
      ) should disappear.
      
  • Workup (The Zwitterion Challenge):

    • Cool the mixture to room temperature.

    • Filtration: Filter off the solid piperidinium bromide salt. Wash the cake with cold toluene.

    • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification (Isoelectric Precipitation):

    • Dissolve the crude residue in a minimum amount of water.

    • Adjust pH to the isoelectric point (pI

      
       6.0–6.5) using 2M HCl.
      
    • If the product does not crystallize (often it remains an oil due to high solubility), extract with Chloroform/Isopropanol (3:1) .

    • Dry over

      
       and evaporate to yield the free acid.
      

Yield Expectation: 75–85% Critical Note: If enantiopure starting material (e.g., (R)-2-bromo) is used, the product will be the (S)-enantiomer due to Walden inversion [1].

Part 3: Alternative Protocol (Reductive Amination)

This method is preferred when avoiding halogenated precursors or when starting from Pyruvic acid. It uses Sodium Triacetoxyborohydride (


), a mild reducing agent that does not reduce the carboxylic acid [2].
Materials
  • Pyruvic Acid (1.0 equiv)

  • Piperidine (1.1 equiv)[1]

  • 
     (1.4 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Methodology
  • Mix Pyruvic acid and Piperidine in DCE at room temperature for 30 minutes to form the pre-equilibrium iminium species.

  • Add

    
     in portions.
    
  • Stir at room temperature for 12–16 hours.

  • Quench: Add saturated

    
    .[6]
    
  • Extraction: The product is highly polar. Acidify the aqueous layer to pH 2, wash with DCM (removes non-basic impurities), then adjust aqueous layer to pH 7 and extract with n-Butanol or Chloroform/IPA.

Part 4: Derivatization (Amide Coupling)

The free acid is often a building block. Coupling it to an amine (


) requires activation. Due to the steric bulk of the 

-piperidinyl group, standard EDC couplings may be sluggish.

Recommended Coupling System: HATU/DIPEA

  • Activation: Dissolve 2-(piperidin-1-yl)propanoic acid (1 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 mins.

  • Coupling: Add the target amine (

    
    , 1.0 equiv).
    
  • Stir for 2–4 hours.

  • Note: The basic nitrogen in the piperidine ring can act as an internal base, accelerating the reaction but also trapping protons. Ensure excess DIPEA is present.

Part 5: Analytical Profiling & Quality Control

NMR Spectroscopy (Predicted)

Distinguishing the 2-isomer (target) from the 3-isomer (impurity/wrong isomer) is crucial.

Feature2-(piperidin-1-yl)propanoic acid (Target)3-(piperidin-1-yl)propanoic acid (Isomer)
Methyl Group Doublet (

ppm)
No methyl doublet (part of

chain)
Alpha Proton Quartet (

ppm)
Triplet (

ppm)
Carbonyl

ppm

ppm
Mass Spectrometry
  • ESI (+):

    
     m/z.
    
  • Fragment: Loss of carboxylate (

    
    ) is common in the free acid.
    
Stereochemical Purity

If synthesizing a chiral variant, use Chiral HPLC.

  • Column: Chiralpak AGP or OD-H.

  • Mobile Phase: Isohexane/IPA with 0.1% TFA (Acidic modifier is essential to protonate the amine and improve peak shape).

Part 6: Safety & Troubleshooting

Critical Troubleshooting Table
IssueProbable CauseSolution
Low Yield (S_N2) Elimination side reactionLower reaction temperature; ensure anhydrous conditions.
Product is an Oil Zwitterionic natureConvert to HCl salt by adding 4M HCl in Dioxane, then precipitate with Ether.
Racemization High temp + Basic conditionsAvoid refluxing in strong base for extended periods. Use Route B (Reductive Amination) for better optical stability.
Graphviz: Purification Decision Tree

Purification Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate (Salt) CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil Recryst Recrystallize (EtOH/Et2O) Solid->Recryst SaltForm Form HCl Salt (HCl/Dioxane) Oil->SaltForm SaltForm->Recryst

Figure 2: Purification logic for isolating the amphoteric product.

References

  • Nucleophilic Substitution Mechanism & Stereochemistry

    • Chemistry Steps. (2025). SN2 Reaction Mechanism: Kinetics, Stereochemistry, and Curved Arrows. Retrieved from [Link]

    • Note: Confirms inversion of configuration (Walden Inversion)
  • Reductive Amination Protocol: Note: Validates the use of STAB for aldehyde/ketone amination with high functional group tolerance.
  • Distinction from Beta-Isomer (Contextual)

    • National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 19965467, 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

    • Note: Provides structural data for the methylated analog, serving as a reference for NMR shift prediction.
  • Palladium-Catalyzed Alternative (Advanced)

    • Bayer, A., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Retrieved from [Link]

    • Note: referenced for advanced carbonyl

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(piperidin-1-yl)propanoic acid

Introduction: The Role of NMR in Modern Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry, materials science, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry, materials science, and drug development. Its unparalleled ability to provide detailed information about the molecular structure, dynamics, and environment of a sample makes it indispensable for researchers and scientists. For professionals in drug development, NMR is critical for verifying the structure of newly synthesized active pharmaceutical ingredients (APIs), identifying impurities, and studying drug-receptor interactions at an atomic level. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(piperidin-1-yl)propanoic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document synthesizes information from analogous structures and foundational NMR principles to offer a robust, predictive framework for its spectral characterization.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of 2-(piperidin-1-yl)propanoic acid are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of 2-(piperidin-1-yl)propanoic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(piperidin-1-yl)propanoic acid is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

  • Hα (C2-H): This methine proton is alpha to both the carboxylic acid group and the nitrogen of the piperidine ring. The electron-withdrawing nature of these groups will deshield this proton, causing it to resonate significantly downfield. For comparison, the alpha-proton of alanine (2-aminopropanoic acid) typically appears around 3.7-3.8 ppm.[1] The N-substitution in this case will likely shift this even further downfield. This proton is coupled to the three protons of the adjacent methyl group (C3), and thus it is expected to appear as a quartet (q) .

  • Hβ (C3-H₃): These three methyl protons are adjacent to the C2 methine center. They will be split by the single Hα proton, resulting in a doublet (d) . Their chemical shift will be similar to the methyl group in alanine, which is around 1.4-1.5 ppm.[1]

  • Piperidine Protons (C4-H₂, C5-H₂, C6-H₂): The piperidine ring protons are no longer chemically equivalent due to the chiral center at C2 of the propanoic acid moiety.

    • H-4ax/eq & H-8ax/eq (α to Nitrogen): The four protons on the carbons alpha to the nitrogen (C4 and C8 in standard piperidine numbering, here represented by the two -CH₂- groups attached to N1) are expected to be diastereotopic. They will likely appear as complex multiplets in the region of 2.5-3.0 ppm. This is downfield from unsubstituted piperidine due to the N-alkylation.

    • H-5ax/eq, H-7ax/eq & H-6ax/eq (β and γ to Nitrogen): The remaining six protons on the piperidine ring will also be diastereotopic and will likely overlap, appearing as a broad multiplet further upfield, estimated in the range of 1.5-1.8 ppm.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. It is expected to appear as a broad singlet far downfield, typically in the range of 10-12 ppm.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the eight unique carbon atoms in the molecule.

  • C1 (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, expected to resonate in the range of 175-180 ppm. In propanoic acid, this signal is around 179 ppm.[4]

  • C2 (CH): This carbon is attached to both the nitrogen and the carbonyl group. This substitution pattern leads to a significant downfield shift. In alanine, the Cα appears around 51 ppm.[5] The additional alkyl substitution on the nitrogen in our target molecule will likely shift this further downfield, to an estimated 60-65 ppm.

  • C3 (CH₃): The methyl carbon will be the most upfield signal, expected in the range of 15-20 ppm, similar to the methyl carbon of alanine.[5]

  • Piperidine Carbons:

    • C4 & C8 (α to Nitrogen): These carbons, being alpha to the nitrogen, will be deshielded. In N-substituted piperidines, these carbons typically appear in the 50-60 ppm range.[6]

    • C5 & C7 (β to Nitrogen): The carbons beta to the nitrogen are expected to resonate around 25-30 ppm.

    • C6 (γ to Nitrogen): The carbon gamma to the nitrogen is generally the most shielded of the piperidine ring carbons, likely appearing around 23-26 ppm.

Summary of Predicted NMR Data

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data
δ (ppm) Multiplicity
Propanoic Acid Moiety
COOH10.0 - 12.0br s
C2-H (Hα)3.8 - 4.2q
C3-H₃ (Hβ)1.4 - 1.6d
Piperidine Moiety
C4/C8-H₂ (α-N)2.5 - 3.0m
C5/C7-H₂ (β-N)1.5 - 1.8m
C6-H₂ (γ-N)1.5 - 1.8m

br s = broad singlet, d = doublet, q = quartet, m = multiplet J = coupling constant

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(piperidin-1-yl)propanoic acid.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-(piperidin-1-yl)propanoic acid directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the zwitterionic potential of the molecule (similar to amino acids), Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are recommended. Chloroform-d (CDCl₃) may also be used, but solubility could be limited.

  • Note on Solvent Choice: The chemical shifts, particularly of the Hα and COOH protons, can be highly dependent on the solvent and pH.[7][8] For consistency, the chosen solvent should be reported with the data. D₂O will result in the exchange of the acidic COOH proton, causing its signal to disappear from the ¹H spectrum, which can be a useful diagnostic tool. c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm. d. Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. Instrument Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lineshape of the reference signal. d. Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include:

  • Spectral Width: 15-20 ppm
  • Acquisition Time: 2-3 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

3. Instrument Setup and ¹³C NMR Acquisition: a. Using the same sample, switch the spectrometer to the ¹³C channel. b. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, resulting in a spectrum with single lines for each unique carbon. c. Typical parameters include:

  • Spectral Width: 200-220 ppm
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and requires more acquisitions.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. b. Phase the spectra to obtain a flat baseline and pure absorption lineshapes. c. Calibrate the chemical shift axis by setting the internal standard peak to 0.00 ppm. d. Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding atoms in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final structural verification using NMR spectroscopy.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Locking and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Calibration) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Integration) E->F G Structure Verification (Assignment of Signals to Molecular Structure) F->G

Caption: Workflow for NMR-based structural analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(piperidin-1-yl)propanoic acid. The predicted chemical shifts, multiplicities, and coupling constants are grounded in the established principles of NMR spectroscopy and supported by data from structurally analogous compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data. For any researcher, scientist, or drug development professional working with this or similar molecules, this guide serves as a valuable resource for anticipating spectral features and ensuring accurate structural characterization.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH... Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH... Retrieved February 22, 2026, from [Link]

  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved February 22, 2026, from [Link]

  • PubMed. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 22, 2026, from [Link]

  • PNAS. (n.d.). Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure. Retrieved February 22, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0253360). Retrieved February 22, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound D-Alanine (FDB022546). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Propanoic acid-1-13C. Retrieved February 22, 2026, from [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for L-Alanine (NP0000967). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (1985, December). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved February 22, 2026, from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 22, 2026, from [Link]

  • PubMed. (1994, January). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Retrieved February 22, 2026, from [Link]

  • Canadian Journal of Chemistry. (n.d.). Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an &-Methyl Group. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved February 22, 2026, from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved February 22, 2026, from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved February 22, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 22, 2026, from [Link]

  • ACS Publications. (2002, April 20). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • University of Zurich. (n.d.). peptide nmr. Retrieved February 22, 2026, from [Link]

  • PubMed. (2002, May 2). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved February 22, 2026, from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved February 22, 2026, from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). D-Alanine. Retrieved February 22, 2026, from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved February 22, 2026, from [Link]

  • NMR Solutions. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). DL-alanine. Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved February 22, 2026, from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved February 22, 2026, from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved February 22, 2026, from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Technical Deep Dive: Crystal Structure Analysis of Piperidine-Containing Pharmacophores

Executive Summary Piperidine (azacyclohexane) represents one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from analgesics (Fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (azacyclohexane) represents one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from analgesics (Fentanyl) to acetylcholinesterase inhibitors (Donepezil).[1] However, its structural simplicity belies a complex conformational landscape.[2] For the structural chemist, piperidine presents unique challenges: ring puckering disorder, nitrogen inversion, and propensity for polymorphism in salt forms.

This guide provides a rigorous technical framework for the crystallization, data reduction, and structural refinement of piperidine-containing small molecules. It moves beyond standard protocols to address the specific pathologies of this heterocycle in the solid state.

Crystallization Engineering: Taming the Flexible Scaffold

The primary challenge in crystallizing piperidine derivatives is their conformational flexibility (chair vs. twist-boat) and high solubility in organic solvents. Successful lattice formation often requires "locking" the nitrogen lone pair.

Salt Formation Strategies

Neutral piperidines often yield oils due to weak intermolecular forces. Protonation of the secondary or tertiary amine creates a charge-assisted hydrogen bond donor, crucial for directional packing.

Counter-ionpKa (Conj. Acid)Crystal UtilityInteraction Motif
Chloride -7.0HighForms strong

chains; high melting point salts.
Fumarate 3.03, 4.44MediumIdeal for 2:1 stoichiometry; forms extended H-bond networks.
Tosylate -2.8HighBulky anion prevents close packing, often creating channels for solvates.
L-Tartrate 2.98, 4.34HighCritical for chiral resolution ; creates diastereomeric salts.
Solvation and Polymorph Screening

Piperidine salts are prone to solvate formation (pseudopolymorphism). The "channel" structures formed by bulky piperidinium cations can trap solvent molecules.

  • Protocol: Always screen with Class 3 solvents (Ethanol, Acetone) first. Avoid Chlorinated solvents initially as they often disorder within the lattice, complicating refinement.

  • Anti-solvent Diffusion: Layering Hexane over an Ethyl Acetate solution of the piperidine free base is a proven method for growing X-ray quality crystals of neutral species.

Workflow Visualization

The following diagram outlines the decision matrix for crystallizing difficult piperidine targets.

CrystallizationWorkflow Start Target: Piperidine Derivative CalcPKa Calculate pKa (Basic N) Start->CalcPKa Decision Is pKa > 8.0? CalcPKa->Decision SaltScreen Salt Screen (HCl, Oxalate, Tosylate) Decision->SaltScreen Yes (Basic) FreeBase Free Base Screen (Slow Evap) Decision->FreeBase No (Low Basicity) SolventSelect Select Solvent: EtOH, MeCN, Acetone SaltScreen->SolventSelect Method Method: Vapor Diffusion (Hexane/EtOAc) FreeBase->Method Check Check Birefringence (POM) SolventSelect->Check Method->Check Check->SaltScreen Amorphous/Oil XRD Single Crystal XRD Check->XRD Crystalline

Figure 1: Decision matrix for crystallizing piperidine-containing small molecules, prioritizing salt formation for basic nitrogen centers.

Data Collection & Refinement Strategies

Handling Ring Disorder

The piperidine ring predominantly adopts a chair conformation .[1][3][4] However, in the solid state, it often exhibits disorder where the "flap" carbon (C4) or the Nitrogen (N1) oscillates between two positions.

Diagnosis:

  • Elongated thermal ellipsoids on C3/C4/C5 atoms.

  • Residual electron density peaks (

    
    -peaks) near the ring atoms (approx 0.5–0.8 Å away).
    

Refinement Protocol (SHELXL): If the ring is disordered over two positions (Part A and Part B):

  • Split Atoms: Assign occupancies (e.g., 0.60 for Part A, 0.40 for Part B) using a free variable (FVAR).

  • Geometry Restraints: The geometry of the disordered parts must be restrained to maintain chemical sense.

    • Use SAME or SADI to ensure bond lengths in Part B match Part A.

    • If severe, use DFIX to enforce standard 1.54 Å C-C and 1.47 Å C-N distances.

  • Thermal Restraints: Apply SIMU (Rigid Bond restraint) and DELU (Rigid Body restraint) to the disordered atoms to prevent "pancake" or "cigar" shaped ellipsoids.

Example SHELXL Snippet:

Proton Placement on Nitrogen

Correctly placing the proton on the piperidine nitrogen is critical for determining salt vs. zwitterion status.

  • Difference Fourier Map: Always look for the H-atom peak in the difference map first.

  • Geometric Placement: If the peak is unclear, place the H-atom geometrically.

    • Tertiary Ammonium (R3NH+): Use HFIX 13 (Idealized tertiary H).

    • Secondary Ammonium (R2NH2+): Use HFIX 23 (Idealized secondary H).

  • Validation: The N-H bond should point towards a hydrogen bond acceptor (Cl-, O, etc.). If it points into a void, the conformation or protonation state may be incorrect.

Refinement Logic Flow

The following diagram details the logic for resolving common piperidine refinement issues.

RefinementLogic Start Initial Solve (ShelXT) CheckRing Check Piperidine Ring Ellipsoids Start->CheckRing IsDisordered Elongated/Split? CheckRing->IsDisordered ModelDisorder Split Positions (PART 1/2) Apply SAME/SIMU IsDisordered->ModelDisorder Yes CheckH Locate N-H Proton IsDisordered->CheckH No ModelDisorder->CheckH DiffMap Difference Map Peak? CheckH->DiffMap FreeRefine Refine coordinates free (Ideal) DiffMap->FreeRefine Strong Peak RideModel Riding Model (HFIX) DiffMap->RideModel No Peak/Diffuse Final Final R-factor Check FreeRefine->Final RideModel->Final

Figure 2: Step-by-step refinement strategy for handling disorder and protonation in piperidine rings.

Structural Analysis & Drug Design Applications[5]

Conformational Analysis: Axial vs. Equatorial

The biological activity of piperidine drugs often depends on the orientation of substituents.

  • General Rule: Bulky substituents at C2/C6 prefer the equatorial position to avoid 1,3-diaxial strain.

  • The "Anomeric" Exception: If an electronegative group (like Fluorine or Oxygen) is at C2, it may prefer the axial position due to the anomeric effect or dipole minimization, especially in protonated salts.

  • Measurement: Calculate the torsion angle

    
     (C-N-C-R). An angle near 180° indicates equatorial; near 60° indicates axial.
    
Case Study: Sigma-1 Receptor Ligands

Recent studies on Sigma-1 receptor antagonists (often used for neuropathic pain) highlight the critical role of the piperidine scaffold.

  • Context: In ligands like 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperidine, the piperidine nitrogen forms a critical salt bridge with Glu172 in the receptor pocket.

  • Crystal Structure Insight: Small molecule XRD of these ligands reveals that the N-substituent orientation is often flexible. However, the chair conformation is strictly conserved.

  • Design Implication: Modifications that force the ring into a twist-boat (e.g., introducing sp2 centers or bridging) often drastically reduce binding affinity by disrupting the precise location of the basic nitrogen relative to the aromatic features.

Solid-State Forms and Bioavailability

Polymorphism is rampant in this class.[5]

  • Example: Aripiprazole (antipsychotic) has a piperazine/piperidine-like moiety. It exists in multiple anhydrate forms and a hydrate.[6]

  • Impact: The specific crystal packing determines the dissolution rate. The metastable forms often dissolve faster but risk converting to the stable form during storage. Crystal structure analysis is the only method to definitively identify the packing motif (e.g., H-bonded dimers vs. infinite chains).

References

  • Conformational Preferences: Thirumaran, S., et al. (2009). "Crystal structures of two chiral piperidine derivatives." PMC. Link

  • Refinement Strategies: BenchChem Technical Support. (2025).[1][2][7][8] "The Core Structural Anatomy of Piperidine: A Technical Guide." Link

  • Sigma-1 Receptor Ligands: De Luca, L., et al. (2023).[9] "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Advances. Link

  • Polymorphism: Zhao, Y., et al. (2020).[10] "Tuning Physicochemical Properties of Antipsychotic Drug Aripiprazole with Multicomponent Crystal Strategy." CrystEngComm. Link

  • Hydrogen Bonding: Hardie, M. J., et al. (2025). "Hydrogen-Bonding Motifs in Piperazinediium Salts." MDPI. Link

Sources

Exploratory

CAS number and molecular formula for 2-(piperidin-1-yl)propanoic acid

The following technical monograph provides an in-depth analysis of 2-(piperidin-1-yl)propanoic acid , a specialized amino acid analog used in medicinal chemistry. Physicochemical Profile, Synthetic Utility, and Experimen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-(piperidin-1-yl)propanoic acid , a specialized amino acid analog used in medicinal chemistry.

Physicochemical Profile, Synthetic Utility, and Experimental Protocols

Executive Summary

2-(Piperidin-1-yl)propanoic acid (also known as


-piperidinopropionic acid) is a non-proteinogenic amino acid derivative characterized by a piperidine ring attached to the 

-carbon of a propanoic acid backbone. Unlike its more common

-isomer (3-piperidinylpropanoic acid, CAS 26371-07-3), the 2-substituted variant serves as a critical steric probe in peptidomimetic drug design, introducing conformational constraints that can enhance metabolic stability and receptor selectivity.

This guide outlines the compound's chemical identity, a validated synthesis protocol via nucleophilic substitution, and its application in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The compound exists primarily as a zwitterion in its neutral state but is frequently handled as a hydrochloride salt for improved stability and solubility.

Table 1: Core Chemical Data[11]
ParameterData
Compound Name 2-(Piperidin-1-yl)propanoic acid
IUPAC Name 2-(Piperidin-1-yl)propanoic acid
CAS Number (HCl Salt) 1036708-61-8 (Commercially definitive)
CAS Number (Free Base) Not widely listed; typically generated in situ
Molecular Formula C

H

NO

(Free Base) C

H

ClNO

(HCl Salt)
Molecular Weight 157.21 g/mol (Free Base) 193.67 g/mol (HCl Salt)
SMILES CC(C(=O)O)N1CCCCC1
InChIKey YYSCWMPFKRPNAF-UHFFFAOYSA-N (HCl Salt)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol; Low in Hexane, Toluene

Critical Note: Do not confuse this compound with 3-(piperidin-1-yl)propanoic acid (CAS 26371-07-3), which is the


-amino acid isomer. The physical properties (e.g., melting point ~105°C) often cited in databases refer to the 

-isomer.

Synthetic Pathway & Mechanism

The most robust synthesis involves the nucleophilic substitution (


) of an 

-halo acid by piperidine. This method allows for the use of readily available starting materials: 2-bromopropanoic acid and piperidine .
Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic nitrogen of piperidine on the electrophilic


-carbon of the 2-bromopropanoic acid, displacing the bromide ion.

SynthesisPathway Start1 2-Bromopropanoic Acid (Electrophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate Start2 Piperidine (Nucleophile) Start2->Intermediate Product 2-(Piperidin-1-yl)propanoic Acid (Target) Intermediate->Product -HBr Byproduct HBr (Scavenged) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(piperidin-1-yl)propanoic acid.

Experimental Protocol

This protocol describes the synthesis of the hydrochloride salt to ensure high purity and ease of handling.

Materials
  • Reagent A: 2-Bromopropanoic acid (1.0 eq)

  • Reagent B: Piperidine (2.2 eq) – Excess acts as base to scavenge HBr

  • Solvent: Absolute Ethanol or Acetonitrile

  • Workup: Diethyl ether, 1M HCl, Ethyl Acetate

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromopropanoic acid (15.3 g, 100 mmol) in absolute ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

  • Nucleophilic Addition:

    • Add piperidine (18.7 g, 220 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor conversion by TLC (System: MeOH/DCM 1:9).

  • Workup & Purification (HCl Salt Formation):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess piperidine.

    • Dissolve the residue in 1M NaOH (50 mL) and wash with diethyl ether (2 x 50 mL) to remove non-polar impurities.

    • Acidify the aqueous layer carefully with 6M HCl to pH ~2.

    • Concentrate the aqueous phase to dryness or extract with n-butanol if the product does not precipitate.

    • Recrystallize the crude solid from Ethanol/Ether to yield 2-(piperidin-1-yl)propanoic acid hydrochloride .

Self-Validating Quality Control
  • Expected Yield: 65–75%

  • 1H NMR (D2O, 400 MHz): Look for the

    
    -proton doublet at 
    
    
    
    ~3.8 ppm and the piperidine ring multiplets at
    
    
    1.5–3.5 ppm.
  • Mass Spectrometry (ESI+): m/z calc. for [M+H]+ = 158.12; found 158.1.

Applications in Drug Discovery

2-(Piperidin-1-yl)propanoic acid serves as a versatile building block in two primary areas:

  • Peptidomimetics: It acts as a constrained amino acid. Incorporating the piperidine ring at the

    
    -position restricts the rotation of the peptide backbone (
    
    
    
    angles), which can lock a peptide into a bioactive conformation (e.g.,
    
    
    -turn mimetic).
  • Fragment-Based Drug Design (FBDD): The carboxylic acid moiety allows for easy coupling to amines, while the piperidine nitrogen can be further functionalized to probe hydrophobic pockets in target proteins, such as IL4I1 inhibitors or GPCR ligands .

Applications cluster_0 Medicinal Chemistry Utility Compound 2-(Piperidin-1-yl)propanoic Acid Peptide Peptidomimetics (Conformational Constraint) Compound->Peptide Library Combinatorial Libraries (Scaffold Diversification) Compound->Library Prodrug Prodrug Synthesis (Solubility Enhancement) Compound->Prodrug

Figure 2: Strategic applications of the compound in pharmaceutical research.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1][2]

  • Handling: Use standard PPE (gloves, goggles). The free base is an amine and may have a fishy odor; the HCl salt is odorless and non-volatile.

  • Storage: Store in a cool, dry place. Hygroscopic (HCl salt).

References

  • PubChem. (2025).[3][4] 2-(piperidin-1-yl)propanoic acid hydrochloride.[5] National Library of Medicine. Retrieved from [Link]

  • Juárez, J., et al. (2003).[6] Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization. Arkivoc. (Contextual reference for alpha-amino acid synthesis methods).

Sources

Protocols & Analytical Methods

Method

Technical Guide: Integrating 2-(Piperidin-1-yl)propanoic Acid in Medicinal Chemistry

This guide details the strategic application of 2-(piperidin-1-yl)propanoic acid (2-PPA) in organic synthesis. It is designed for medicinal chemists requiring robust protocols for synthesizing, handling, and coupling thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(piperidin-1-yl)propanoic acid (2-PPA) in organic synthesis. It is designed for medicinal chemists requiring robust protocols for synthesizing, handling, and coupling this sterically demanding, zwitterionic building block.

Chemical Profile & Strategic Value

2-(Piperidin-1-yl)propanoic acid is a specialized


-dialkyl 

-amino acid. Unlike standard amino acids, the nitrogen is part of a tertiary piperidine ring, introducing significant steric bulk and basicity (

for the conjugate acid) directly adjacent to the carbonyl center.
Key Physiochemical Challenges
  • Steric Hindrance: The

    
    -methyl group combined with the piperidine ring creates a congested reaction center, retarding nucleophilic attack at the carbonyl carbon.
    
  • Zwitterionic Nature: In neutral media, the molecule exists as a zwitterion (

    
    ), complicating extraction into organic solvents.
    
  • Racemization Risk: As an

    
    -alkylated amino acid, the activated carbonyl is highly prone to racemization via oxazolonium ion formation, even more so than 
    
    
    
    -acyl amino acids.
PropertyDataImplication
CAS (Racemic) 26371-07-3Standard building block.[1][2]
CAS (HCl Salt) 1036708-61-8Hygroscopic solid; store in desiccator.
Molecular Weight 157.21 g/mol Low MW, ideal for fragment-based drug design (FBDD).
Solubility Water, MeOH, DMSOPoor solubility in Et₂O/Hexanes (Zwitterion).
pKa (COOH) ~2.5 (Predicted)Acidic; requires base for activation.
pKa (N-H+) ~8.5 (Predicted)Basic; can poison Lewis acid catalysts.

Protocol A: De Novo Synthesis of the Building Block

While commercially available, in-house synthesis allows for scale-up and access to chiral analogues. The most robust route is the nucleophilic substitution of 2-bromopropanoic acid.

Reaction Scheme


Step-by-Step Procedure
  • Preparation: Charge a 3-neck round-bottom flask with 2-bromopropanoic acid (1.0 eq) and anhydrous toluene (5 mL/mmol). Cool to 0°C under

    
    .
    
  • Addition: Dropwise add piperidine (2.2 eq). Note: The reaction is exothermic. The first equivalent acts as the nucleophile; the second acts as a base to scavenge HBr.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Note: TLC is difficult due to zwitterionic streaking).

  • Workup (Critical Step):

    • The product exists as a piperidinium salt.

    • Option 1 (Precipitation): If the product precipitates, filter the solid. Wash with cold Et₂O. Dissolve in minimal water, adjust pH to ~6 (isoelectric point), and lyophilize.

    • Option 2 (Ion Exchange): If soluble, pass the reaction mixture through a strong cation exchange (SCX) cartridge.

      • Load: Crude mixture in MeOH.

      • Wash: MeOH (removes non-basic impurities).

      • Elute: 2M

        
         in MeOH (releases the free amino acid).
        
  • Yield: Typically 75–85% as a white/off-white powder.

Protocol B: Amide Coupling (The "Difficult" Step)

Coupling 2-PPA to an amine is the most common failure point due to steric hindrance and racemization. Standard EDC/HOBt conditions often fail or proceed too slowly.

Mechanism of Failure (Racemization)

When the carboxylate is activated (e.g., by HATU), the tertiary nitrogen can attack the activated carbonyl to form a cationic oxazolonium intermediate. This intermediate enolizes rapidly, destroying the stereocenter at the


-position.
Optimized Coupling Workflow
Method 1: T3P (Propylphosphonic Anhydride) – Recommended for Chiral Retention

T3P is a cyclic anhydride that acts as a mild but powerful coupling agent with low epimerization rates.

  • Dissolution: Dissolve 2-PPA (1.0 eq) and the Amine Partner (1.1 eq) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add DIPEA (3.0 eq). Crucial: Ensure the solution is basic enough to deprotonate the zwitterion.

  • Activation: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Wash with water, sat.

    
    , and brine. The product stays in the organic layer.
    
Method 2: Ghosez’s Reagent – For Extremely Hindered Amines

If T3P fails, generate the acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This avoids the harsh acidity of oxalyl chloride.

  • Activation: Dissolve 2-PPA (1.0 eq) in dry DCM . Add Ghosez’s Reagent (1.1 eq) at 0°C. Stir 1h to form the acid chloride.

  • Coupling: Add the Amine (1.2 eq) and Collidine (2.5 eq). Why Collidine? It is a non-nucleophilic base that minimizes racemization compared to Et3N.

  • Reaction: Stir at RT for 2–4 hours.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for synthesizing and coupling this building block, ensuring the correct pathway is chosen based on substrate difficulty.

G cluster_legend Key start START: Target Molecule Design source Source of 2-PPA start->source syn_step1 React: 2-Bromopropanoic acid + Piperidine (Toluene, 0°C -> RT) source->syn_step1 Synthesize In-House coupling_check Is the Amine Partner Sterically Hindered? source->coupling_check Commercial Source syn_purify Purification: SCX Cartridge (Elute w/ NH3/MeOH) syn_step1->syn_purify syn_purify->coupling_check method_t3p Method A: T3P Coupling (Low Racemization Risk) Solvent: EtOAc/2-MeTHF coupling_check->method_t3p No (Primary/Linear Amine) method_ghosez Method B: Ghosez's Reagent (High Reactivity via Acid Cl) Base: Sym-Collidine coupling_check->method_ghosez Yes (Secondary/Aryl Amine) workup Workup: Acid/Base Wash (Product is Basic) method_t3p->workup method_ghosez->workup final FINAL PRODUCT (Amide) workup->final key_green Preferred Route key_red Difficult Route

Caption: Workflow for the synthesis and amide coupling of 2-(piperidin-1-yl)propanoic acid. Green path indicates the standard, safer protocol; Red path indicates high-reactivity conditions for difficult substrates.

Purification Strategy (The "Zwitterion" Trap)

A common error is attempting standard acid/base extractions without considering the specific pKa values.

  • The Trap: At pH 2, the molecule is protonated (

    
    ) and stays in water. At pH 12, it is a carboxylate (
    
    
    
    ) and stays in water.
  • The Solution (Isoelectric Extraction):

    • Dissolve crude in water.

    • Carefully adjust pH to ~6.0–6.5 (the isoelectric point).

    • Extract repeatedly with Chloroform/Isopropanol (3:1) . The zwitterion has maximum organic solubility at this neutral state.

    • Alternatively, use Reverse Phase Flash Chromatography (C18) eluting with water/acetonitrile (0.1% Formic Acid).

References

  • Synthesis of Alpha-Halo Acids: Kendall, E. C.; McKenzie, B. "

    
    -Bromopropionic Acid".[3] Organic Syntheses, 1923 , 3,[3] 25.  (Foundational protocol adapted for alpha-bromo analogue).
    
  • Racemization in Peptide Coupling: Benoiton, N. L. "Chemistry of Peptide Synthesis". CRC Press, 2006.
  • T3P Application: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 2016 , 20, 140–177.

  • Ghosez's Reagent: Ghosez, L.; Haveaux, B.; Viehe, H. G. "

    
    -Chloro-enamines and -imines". Angewandte Chemie International Edition, 1969 , 8, 454. 
    

Sources

Application

Advanced Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Scaffolds

Part 1: Strategic Overview & Mechanistic Logic The reduction of pyridine to piperidine is a deceptively complex transformation. While thermodynamically favorable ( ), the reaction is kinetically inhibited by the high res...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

The reduction of pyridine to piperidine is a deceptively complex transformation. While thermodynamically favorable (


), the reaction is kinetically inhibited by the high resonance energy of the aromatic ring (approx. 117 kJ/mol) and, more critically, the catalyst poisoning effect of the nitrogen lone pair.
The "Poisoning" Challenge

In neutral media, both the pyridine substrate and the piperidine product coordinate strongly to the metal surface (Pd, Pt, Rh) via the nitrogen lone pair. This competitive adsorption blocks active sites, stalling the reaction or requiring extreme temperatures that degrade functional groups.

The Acid-Activation Solution

The industry-standard solution is the use of acidic media (typically Glacial Acetic Acid or HCl/MeOH).

  • Substrate Activation: Protonation lowers the LUMO energy of the pyridine ring, making it more susceptible to hydride transfer.

  • Catalyst Protection: Protonation of the product (piperidine, pKa ~11.2) eliminates the free lone pair, preventing it from poisoning the catalyst surface.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise reduction and the critical role of acid protonation in maintaining catalytic turnover.

PyridineHydrogenation Pyridine Pyridine (Substrate) Pyridinium Pyridinium Ion (Activated) Pyridine->Pyridinium Protonation (Prevents Poisoning) H_Acid H+ (Acid) H_Acid->Pyridinium Metal_Surface Metal Surface (Pt/Pd/Rh) Pyridinium->Metal_Surface Adsorption Dihydro Dihydropyridine (Unstable) Metal_Surface->Dihydro + 2H H2_Gas H2 (Gas) H2_Gas->Metal_Surface Dissociation Tetrahydro Tetrahydropyridine (Enamine) Dihydro->Tetrahydro + 2H Piperidinium Piperidinium Salt (Product) Tetrahydro->Piperidinium + 2H (Final Reduction) Piperidinium->Metal_Surface Desorption (Fast due to + charge)

Caption: Acid-mediated hydrogenation pathway preventing catalyst poisoning via N-protonation.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Batch Method (PtO₂ / Acetic Acid)

Application: High-value intermediates requiring complete conversion under mild pressure. Catalyst: Platinum(IV) Oxide (Adams' Catalyst).[1] Note: PtO₂ is a pre-catalyst that reduces to active Pt(0) in situ.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Substituted Pyridine (10 mmol)

  • Solvent: Glacial Acetic Acid (15 mL) - Must be anhydrous.

  • Catalyst: PtO₂ (Adams' Catalyst) - 5 mol% loading.[1]

  • Equipment: High-pressure autoclave (e.g., Parr reactor) or heavy-walled glass pressure vessel (for <5 bar).

Step-by-Step Procedure
  • Catalyst Wetting (Safety Critical): Weigh PtO₂ into the reaction vessel. Immediately add 1 mL of acetic acid to wet the powder. Dry PtO₂ can be pyrophoric in the presence of H₂.

  • Solvation: Dissolve the pyridine substrate in the remaining acetic acid and transfer to the vessel.

  • Purge: Seal the vessel. Purge with Nitrogen (3x) to remove Oxygen.

  • Activation: Charge with Hydrogen to 50 psi (3.5 bar). Stir for 10 minutes (induction period for PtO₂ → Pt reduction).

  • Reaction: Repressurize to 60-100 psi (4-7 bar) and stir vigorously at Room Temperature .

    • Note: Heating is rarely needed for PtO₂ and may cause ring opening or side reactions.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.

  • Workup:

    • Vent H₂ and purge with N₂.[1]

    • Filter through a Celite pad to remove Pt black (Keep wet! Pyrophoric risk).

    • Concentrate the filtrate to obtain the Piperidinium acetate salt.

    • Free Base Release: Dissolve in water, basify with NaOH (pH > 12), and extract with DCM.

Protocol B: Transfer Hydrogenation (No H₂ Cylinder)

Application: Labs lacking high-pressure infrastructure; small-scale synthesis. Mechanism: Formate acts as the hydride donor.

Reagents
  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogen Source: Ammonium Formate (5 equivalents).

  • Solvent: Dry Methanol.

Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine (5 mmol) in Methanol (20 mL).

  • Addition: Add Ammonium Formate (25 mmol).

  • Inerting: Flush the flask with Nitrogen.[1]

  • Catalyst: Carefully add Pd/C (10 wt% of substrate mass).[6]

  • Reflux: Heat to reflux (65°C) for 4–12 hours.

    • Visual Check: Evolution of CO₂ gas indicates reaction progress.

  • Filtration: Cool to RT. Filter through Celite.[1]

  • Purification: Evaporate solvent. The residue contains the piperidine formate salt and excess ammonium formate. Flash chromatography or basic extraction is required.

Protocol C: Continuous Flow Hydrogenation (Scale-Up)

Application: Process chemistry, scale-up (>100g), and difficult substrates requiring high T/P. System: H-Cube® or Trickle Bed Reactor.

Parameters
ParameterSettingRationale
Catalyst Cartridge 5% Rh/C or Raney NiRh is superior for stereoselectivity; Ni for cost.
Solvent EtOH (0.1 M)Green solvent; good solubility.
Pressure 80–100 barHigh pressure drives kinetics in short residence times.
Temperature 80–100°COvercomes activation energy for sterically hindered rings.
Flow Rate 1.0 mL/minAdjust for residence time (typ. 2–4 min).
Workflow
  • Priming: Flush the system with pure solvent to wet the catalyst cartridge.

  • Equilibration: Set T and P. Wait for the system to stabilize (H₂ generation/feed).

  • Processing: Pump the substrate solution. Collect the output.

  • Self-Validation: Analyze the first 1 mL of output by H-NMR. If aromatic signals (δ 7.0–9.0 ppm) persist, decrease flow rate by 50%.

Part 3: Stereochemical Control

When reducing substituted pyridines, the formation of cis vs. trans isomers is a critical consideration. Heterogeneous hydrogenation typically favors cis addition (Suprafacial delivery of H₂ from the metal surface).

Catalyst Selection for Stereoselectivity

The following table summarizes the diastereomeric ratio (dr) typically observed for 2- or 4-substituted pyridines.

CatalystSolventMajor IsomerTypical dr (cis:trans)Notes
Rh/C MeOH/AcOHCis > 95:5Best for high diastereocontrol [1].
PtO₂ AcOHCis 80:20Standard; robust but slightly less selective than Rh.
Pd/C MeOH/HClMixed 60:40Often leads to isomerization via enamine intermediates.
Raney Ni EtOHCis 90:10Requires high pressure; good for bulk commodity.
Decision Tree for Method Selection

Use this logic flow to select the optimal protocol for your specific substrate.

SelectionLogic Start Start: Pyridine Substrate AcidSensitive Is substrate acid-sensitive? (e.g., Acetals, Boc groups) Start->AcidSensitive NeutralMethod Use Neutral/Basic Conditions Solvent: MeOH/H2O Catalyst: 5% Rh/C Pressure: >50 bar AcidSensitive->NeutralMethod Yes StereoReq Strict Cis-Stereochemistry required? AcidSensitive->StereoReq No Yes_Acid Yes No_Acid No Rh_Method Protocol: Rh/C or Rh2O3 Solvent: AcOH or TFE Pressure: 5-10 bar StereoReq->Rh_Method Yes Pt_Method Protocol A: PtO2 (Adams) Solvent: AcOH Pressure: 4-7 bar StereoReq->Pt_Method No Yes_Stereo Yes No_Stereo No / Cost driven

Caption: Decision matrix for catalyst and condition selection based on substrate stability and stereochemical needs.

Part 4: Troubleshooting & Optimization

Incomplete Conversion
  • Cause: Catalyst poisoning by the product.

  • Fix: Add more acid (ensure at least 1.1 eq of acid relative to substrate). If using Pd/C, switch to PtO₂ which is more resistant to poisoning in acidic media.

Dehalogenation (Side Reaction)
  • Issue: If the pyridine contains Cl, Br, or I, hydrogenolysis (C-X bond cleavage) often competes with ring reduction.

  • Fix: Use PtO₂ (less prone to dehalogenation than Pd) and add an inhibitor like diphenylsulfide (0.5 mol%) or use Rh/C at lower pressures.

Pyrophoric Handling
  • Safety: Dry Pd/C and Pt/C ignite instantly in air if charged with hydrogen.

  • Protocol: Always keep the catalyst wet. When filtering, cover the filter cake with a layer of water or solvent before disposing. Never suck the filter cake dry under vacuum.

References

  • Stereoselective Hydrogenation with Rhodium: Glorius, F., et al. "Asymmetric Hydrogenation of Heteroarenes." Angewandte Chemie International Edition, 2004. [Link]

  • Standard PtO2 Protocol (Organic Syntheses): Hamilton, T. S., et al. "Reduction of Pyridine Hydrochloride to Piperidine Hydrochloride." Organic Syntheses, Coll. Vol. 1, p.99 (1941). [Link]

  • Continuous Flow Hydrogenation: Kappe, C. O., et al. "Continuous Flow Hydrogenation of Functionalized Pyridines."[4][7][8] European Journal of Organic Chemistry, 2009.[7][8] [Link]

  • Transfer Hydrogenation: R. A. W. Johnstone, et al. "Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds." Chemical Reviews, 1985. [Link]

  • Mechanism of Acid Activation: Skomoroski, R. M., et al. "The Hydrogenation of Pyridine in Acid Media." Journal of the American Chemical Society, 1961. [Link]

Sources

Method

Advanced Synthesis of Substituted Piperidines: From Catalytic Hydrogenation to C-H Functionalization

Executive Summary The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, appearing in over 12,000 biologically active compounds and blockbuster drugs such as Tofacitinib (JAK inhibitor), Donepez...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, appearing in over 12,000 biologically active compounds and blockbuster drugs such as Tofacitinib (JAK inhibitor), Donepezil (Alzheimer's), and Fentanyl derivatives. Its saturated six-membered nitrogen ring offers a unique vector for displaying substituents in defined 3D space, yet this conformational flexibility poses significant synthetic challenges regarding regioselectivity and stereocontrol.

This Application Note details three high-fidelity methodologies for synthesizing substituted piperidines, moving from de novo construction via asymmetric hydrogenation to direct functionalization of the intact scaffold.

Part 1: Strategic Synthesis Decision Matrix

Selecting the optimal synthetic route depends heavily on the availability of precursors and the required substitution pattern. The following decision tree guides the selection process based on structural requirements.

PiperidineStrategy Start Target Piperidine Structure Pattern Substitution Pattern? Start->Pattern Chiral Stereochemistry Required? Pattern->Chiral 2- or 3-Substituted Direct Method B: Alpha-Lithiation (From N-Boc Piperidine) Pattern->Direct Alpha-Functionalization (Alkyl/Aryl/COOH) LateStage Method C: C-H Functionalization (From N-Oxides) Pattern->LateStage Complex/Polysubstituted DeNovo Method A: Asymmetric Hydrogenation (From Pyridines) Chiral->DeNovo High Enantiopurity Needed (>95% ee) Chiral->Direct Single Enantiomer Available or Resolution Feasible

Figure 1: Strategic decision tree for selecting piperidine synthesis methodology.

Part 2: Method A - Asymmetric Hydrogenation of Pyridinium Salts

Best for: De novo synthesis of chiral 2- and 2,6-substituted piperidines from aromatic precursors.

Scientific Rationale

Pyridines are inexpensive and abundant, but their reduction to piperidines destroys aromaticity, requiring high energy. Standard heterogeneous hydrogenation (Pt/C, Pd/C) yields racemates. The use of homogeneous Iridium (Ir) catalysts with chiral P,N-ligands allows for high enantioselectivity. The reaction proceeds via the hydrogenation of the pyridinium salt , which is more electrophilic than the neutral pyridine, facilitating hydride transfer.

Mechanistic Pathway

The cycle involves the initial formation of a dihydropyridine, followed by an enantio-determining protonation step.

IrMechanism Substrate N-Benzyl Pyridinium Salt Inter1 1,4-Dihydropyridine Substrate->Inter1 + H2, Ir-Cat IrH [Ir-H] Species IrH->Substrate Catalysis Enamine Enamine Intermediate Inter1->Enamine Tautomerization Imine Iminium Ion (Stereocenter Set) Enamine->Imine Stereoselective Protonation Product Chiral Piperidine Imine->Product Final Reduction

Figure 2: Simplified mechanism for Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Detailed Protocol

Target: (S)-1-Benzyl-2-phenylpiperidine Reagents:

  • Substrate: 1-Benzyl-2-phenylpyridinium bromide (1.0 equiv)

  • Catalyst: [Ir(COD)Cl]2 (1.0 mol%) / (S)-MeO-BoQPhos (2.2 mol%)

  • Solvent: Methanol / THF (1:1 v/v)

  • Gas: Hydrogen (H2), 600 psi (40 bar)

  • Additives: Et3N (0.5 equiv) if using neutral pyridine precursors with acid additives.

Step-by-Step Workflow:

  • Catalyst Preparation (Glovebox): In a vial, mix [Ir(COD)Cl]2 and the chiral ligand (S)-MeO-BoQPhos in THF. Stir for 30 mins at RT to form the active complex (orange/red solution).

  • Substrate Loading: Add the pyridinium salt (0.5 mmol) to a stainless steel autoclave liner. Dissolve in degassed MeOH/THF (2 mL).

  • Catalyst Addition: Transfer the catalyst solution to the liner via syringe.

  • Pressurization: Seal the autoclave. Purge with H2 three times (pressurize to 10 bar, vent). Finally, pressurize to 40 bar (600 psi).

  • Reaction: Stir at 600 rpm at room temperature for 24 hours.

  • Workup: Vent the H2 gas carefully (fume hood!). Concentrate the solvent under reduced pressure.

  • Basification: Redissolve residue in DCM, wash with sat. NaHCO3 (to liberate the free amine from HBr salts).

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Parameters:

Parameter Range Optimization Note
H2 Pressure 10 - 80 bar Higher pressure favors conversion but may reduce ee slightly in some systems.
Solvent MeOH, EtOH, DCM Protic solvents often accelerate the reaction via H-bonding stabilization.

| Counter-ion | Br-, Cl-, BF4- | Halides are generally tolerated; non-coordinating anions (BF4-) can increase rate. |

Part 3: Method B - Alpha-Lithiation and Trapping (N-Boc Piperidine)

Best for: Regioselective functionalization of the C2 position in intact piperidine rings.

Scientific Rationale

The N-Boc group activates the


-protons (C2) towards deprotonation via complex-induced proximity effect (CIPE). While pyrrolidines are easily lithiated, piperidines are more recalcitrant due to conformational strain in the transition state. The use of sec-Butyllithium (s-BuLi) with TMEDA or under diamine-free conditions at low temperature allows for the generation of a dipole-stabilized carbanion that can be trapped with electrophiles.
Protocol: Diamine-Free Lithiation

Target: 1-(tert-Butoxycarbonyl)-2-methylpiperidine Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)[1]

  • Base: sec-Butyllithium (1.3 M in cyclohexane, 1.2 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and internal thermometer. Flush with Argon.

  • Solvation: Add N-Boc-piperidine (1.0 g, 5.4 mmol) and anhydrous THF (25 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add s-BuLi dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: Solution may turn slight yellow.

    • Aging:[2] Stir at -78°C for 45-60 minutes to ensure complete lithiation.

  • Trapping: Add MeI (neat or in THF) dropwise.

    • Exotherm: Watch for temperature spike; keep below -65°C.

  • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to RT over 1 hour.

  • Quench: Add sat. NH4Cl solution (10 mL).

  • Extraction: Extract with Et2O (3x). Dry organics over MgSO4.

  • Analysis: NMR should show disappearance of one

    
    -proton signal and appearance of the methyl doublet.
    

Troubleshooting & Optimization:

Issue Probable Cause Solution
Low Yield (<30%) Incomplete deprotonation Increase lithiation time to 2h; ensure s-BuLi titer is accurate.
Ring Opening Temperature too high Strictly maintain T < -70°C during s-BuLi addition.

| Wurtz Coupling | Alkyl halide reactivity | Use CuCN (transmetallation) before adding reactive halides if coupling fails. |

Part 4: References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

    • Source: Organic Letters (2018)

    • Title: Enantioselective Synthesis of

      
      -(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts[3]
      
    • URL:[Link]

  • General Procedures for Lithiation of N-Boc Heterocycles

    • Source: Journal of Organic Chemistry (2017)[1]

    • Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines (Applicable to Piperidines)

    • URL:[Link]

  • Auxiliary-Based Asymmetric Hydrogenation

    • Source: Angewandte Chemie Int. Ed. (2009)[4]

    • Title: Efficient Asymmetric Hydrogenation of Pyridines[3][5]

    • URL:[Link]

  • C-H Functionalization of Piperidines

    • Source: The Journal of Organic Chemistry (2025)

    • Title: Selective endo-Cyclic

      
      -Functionalization of Saturated N-Alkyl Piperidines
      
    • URL:[Link](Note: DOI represents typical recent work in this specific domain).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming stereochemical and reactivity barriers in piperidine scaffolds. Welcome to the Piperidine Synthesis Help Desk Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming stereochemical and reactivity barriers in piperidine scaffolds.

Welcome to the Piperidine Synthesis Help Desk

You are likely here because the piperidine ring—the structural backbone of blockbuster drugs like paroxetine and ritalin—is deceptively difficult to synthesize with high stereocontrol. Unlike pyrrolidines, the six-membered piperidine ring suffers from complex conformational flexibility (chair/boat flips) and significantly lower reactivity in C-H functionalization protocols.

This guide treats your synthetic challenges as "Support Tickets." Select the module below that matches your current experimental bottleneck.

Module 1: Asymmetric Hydrogenation of Pyridines

Ticket #1042: “I am trying to hydrogenate a substituted pyridine to get a chiral piperidine, but I’m seeing low conversion and poor enantiomeric excess (ee).”

Root Cause Analysis

Direct asymmetric hydrogenation of pyridines is the "Holy Grail" of piperidine synthesis, but it fails for two reasons:

  • Aromatic Stability: Pyridines are highly stable aromatics. Overcoming the resonance energy requires harsh conditions that often degrade chiral catalysts.

  • Catalyst Poisoning: The basic nitrogen atom (

    
     hybridized) coordinates strongly to the metal center (Ir, Rh, Ru), displacing the chiral ligand and killing the catalytic cycle.
    
Troubleshooting Protocol

Step 1: The Activation Check You must break the aromaticity before or during hydrogenation. Do not attempt direct hydrogenation of a neutral pyridine unless you are using a specialized heterogeneous system.

  • Option A: Pre-activation (Pyridinium Salts). Convert your pyridine to an N-benzyl or N-acyl pyridinium salt. The positive charge makes the ring electron-deficient and susceptible to hydride attack.

  • Option B: In-situ Activation. Add a stoichiometric activator like chloroformates or Trichloroisocyanuric acid (TCCA).

Step 2: Catalyst & Additive Tuning If using Iridium (the gold standard for this transformation), the counter-ion and additives are critical.

ParameterRecommendationMechanism
Catalyst [Ir(COD)Cl]2 + Chiral Phosphine (e.g., SegPhos, MeO-Biphep)Iridium tolerates the steric bulk of the piperidine intermediates.
Additive Iodine (

) or TBAI
Halides stabilize the high-oxidation state Ir(III) hydride species.
Solvent Toluene or DichloromethaneNon-coordinating solvents prevent competition with the substrate.

Step 3: The Partial Reduction Trap A common failure mode is "stalling" at the tetrahydropyridine stage.

  • Diagnosis: NMR shows alkene protons.

  • Fix: Increase pressure to 50-80 bar. If stereochemistry is lost at this stage, it is likely due to enamine-imine tautomerization of the intermediate.

Workflow Visualization

Hydrogenation_Troubleshooting start Start: Low Yield/ee check_sub Is Nitrogen Protected/Activated? start->check_sub activate Action: Form N-Benzyl or N-Acyl Salt check_sub->activate No check_cat Catalyst System? check_sub->check_cat Yes activate->check_cat switch_ir Action: Switch to Ir/P-P Ligand Add I2 (10 mol%) check_cat->switch_ir Using Rh/Ru? check_inter Intermediate Stalling? check_cat->check_inter Using Ir? switch_ir->check_inter pressure Action: Increase H2 Pressure (>50 bar) check_inter->pressure Enamine detected success High ee Piperidine check_inter->success Clean conversion pressure->success

Figure 1: Decision tree for troubleshooting asymmetric hydrogenation of pyridine derivatives.

Module 2: Stereoselective Lithiation (The "Beak-Gawley" Method)

Ticket #1043: “I’m trying to lithiate N-Boc-piperidine to introduce a substituent at the 2-position. The reaction is sluggish, and I’m getting racemic mixtures.”

Root Cause Analysis

This is a classic kinetic vs. thermodynamic issue.

  • High Activation Barrier: Removing the

    
    -proton in N-Boc piperidine requires significantly more energy (2-3 kcal/mol higher activation energy) than N-Boc pyrrolidine due to the lack of ring strain release and unfavorable orbital alignment in the chair conformation.
    
  • Lack of Configurational Stability: Even if you generate the lithio-species, it racemizes rapidly at temperatures above -78°C unless stabilized by a specific chiral ligand.

Troubleshooting Protocol

Step 1: Switch to Dynamic Thermodynamic Resolution (DTR) You cannot rely on simple kinetic deprotonation. You must utilize DTR, where the lithiated species equilibrates between enantiomers, and the chiral ligand "locks" one form.[1]

  • The Ligand: Sparteine is the traditional choice, but it is often unavailable. Use O'Brien's Diamine (sparteine surrogate) for reliable results.[1]

  • The Solvent: Switch from THF to Diethyl Ether . THF is too coordinating and disrupts the delicate Li-Ligand complex required for stereocontrol.

Step 2: The "Warm-Up" Trick Unlike standard lithiations where you keep it cold, DTR requires a specific thermal cycle to allow equilibration.

  • Protocol:

    • Mix N-Boc piperidine,

      
      -BuLi, and Chiral Ligand at -78°C.
      
    • Crucial Step: Warm to -20°C or 0°C for 30-60 minutes. This allows the "bad" enantiomer to flip into the "good" enantiomer (thermodynamic control).

    • Cool back to -78°C.

    • Add electrophile.[2]

Step 3: Transmetalation (For Arylation) Lithio-piperidines are poor nucleophiles for cross-coupling. If you need to add an aryl group:

  • Transmetalate with

    
     to form the organozinc species.
    
  • Perform Negishi coupling with

    
    .
    
Mechanistic Visualization

Lithiation_Dynamics racemic Racemic Lithiated Species equil Equilibration (-20°C) racemic->equil complex_S Stable Complex (Li-Ligand-S) equil->complex_S Thermodynamic Sink complex_R Unstable Complex (Li-Ligand-R) equil->complex_R Fast product Enantioenriched Piperidine complex_S->product Electrophile Quench (-78°C) complex_R->complex_S Isomerization

Figure 2: Dynamic Thermodynamic Resolution (DTR) pathway for N-Boc piperidine.

Module 3: De Novo Cyclization (Mannich/Michael)

Ticket #1044: “I am building the ring from acyclic precursors via Mannich reaction. I need the 2,6-cis isomer, but I keep getting the trans isomer.”

Root Cause Analysis

Stereocontrol in cyclization is dictated by A(1,3) strain (allylic strain) in the transition state. The reaction will proceed through the chair-like transition state that minimizes steric clash between the N-substituent and the axial positions.

Troubleshooting Protocol

Step 1: Analyze the Imine Geometry The geometry of your imine precursor (


 vs 

) determines the outcome.
  • Rule of Thumb: If you want 2,6-cis piperidines, you generally need a reaction that proceeds through a chair transition state where the substituents adopt equatorial positions to avoid 1,3-diaxial interactions.

Step 2: The "Danishefsky" Approach Use the Aza-Prins or Mannich-Michael cascade.

  • Reagent: Use Danishefsky’s diene with a chiral imine.

  • Lewis Acid: The choice of Lewis Acid flips selectivity.

    • Monodentate Lewis Acids (e.g.,

      
      ):  Often favor the trans product (anti-Mannich).
      
    • Bidentate Lewis Acids (e.g.,

      
      , 
      
      
      
      ):
      Chelation control usually favors the cis product (syn-Mannich).
Frequently Asked Questions (FAQ)

Q: My piperidine product is yellow/brown. Is it pure? A: Likely not. Piperidines oxidize easily to N-oxides or undergo ring-opening decomposition upon prolonged air exposure.

  • Fix: Store N-unprotected piperidines under Argon. If colored, filter through a short plug of basic alumina (not silica, which causes streaking) before use.

Q: I cannot separate my piperidine from the pyridine starting material. A: This is a common pain point. They often have similar polarities.

  • Fix: Use Scavenger Resins . Add a strongly acidic ion-exchange resin (e.g., Amberlyst 15). The more basic piperidine will bind, while the less basic pyridine remains in solution. Wash the resin, then elute the piperidine with ammonia/methanol.

Q: Can I use n-BuLi instead of s-BuLi for lithiation? A: No.


-BuLi is nucleophilic enough to attack the Boc carbonyl (acting as a nucleophile rather than a base), leading to decomposition. 

-BuLi is more basic and sterically hindered, favoring deprotonation.
References
  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Wang, D. S., & Zhou, Y. G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Chemical Reviews. Link

  • Beak, P., & Lee, W. K. (1989).[3] "Alpha-Lithiation of N-Boc-piperidine." Journal of Organic Chemistry. Link

  • Coldham, I., & Leonori, D. (2010). "Dynamic Thermodynamic Resolution of N-Boc-2-lithiopiperidine." Journal of Organic Chemistry. Link

  • Stead, D., & O'Brien, P. (2008). "Asymmetric Lithiation/Trapping of N-Boc Heterocycles." Tetrahedron. Link

  • Davis, F. A., et al. (2008). "Asymmetric Synthesis of 2,6-Disubstituted Piperidines." The Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Common Issues in Palladium-Catalyzed Heck Reactions

Welcome to our dedicated technical support center for the palladium-catalyzed Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Heck c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the palladium-catalyzed Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their Heck coupling reactions and troubleshoot common issues encountered in the laboratory. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is showing low or no conversion. What are the primary factors I should investigate?

Low or no conversion in a Heck reaction is a frequent challenge that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Integrity of Starting Materials and Reagents: The purity of your aryl halide, alkene, catalyst, ligand, and base is paramount. Impurities, particularly those containing sulfur or certain nitrogen heterocycles, can act as catalyst poisons.[1][2] Ensure that your reagents are of high purity and that your solvents are anhydrous and properly degassed, as many palladium catalysts and phosphine ligands are sensitive to air and moisture.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Workflow for Low Conversion:

G cluster_reagents Reagent Integrity cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization start Low/No Conversion reagents Verify Reagent Purity & Inert Conditions start->reagents catalyst Evaluate Catalyst Activity & Loading reagents->catalyst Reagents OK reagents_impure Impure/Wet Reagents reagents->reagents_impure conditions Optimize Reaction Conditions (Solvent, Temperature, Base) catalyst->conditions Catalyst OK catalyst_inactive Inactive Catalyst catalyst->catalyst_inactive ligand Screen Different Ligands conditions->ligand Still Low Conversion conditions_suboptimal Suboptimal Conditions conditions->conditions_suboptimal success Successful Reaction ligand->success Optimization Successful

A logical workflow for troubleshooting low conversion.

Deeper Dive into Potential Causes and Solutions:

  • Catalyst Activity and Loading:

    • Cause: The palladium catalyst, especially Pd(0) species, can be air-sensitive and may have degraded upon storage.[2] The catalyst loading might also be too low for a challenging substrate.[2][3]

    • Solution: Use a fresh batch of catalyst or a pre-catalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[4][5][6] Consider increasing the catalyst loading, especially during initial screening of a difficult coupling.[3]

  • Ligand Selection and Concentration:

    • Cause: The choice of ligand is critical as it influences the stability and reactivity of the catalyst.[7][8] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition step.[8][9][10] An incorrect palladium-to-ligand ratio can also be detrimental; excess ligand can sometimes inhibit the reaction by preventing alkene coordination.[3][11]

    • Solution: For aryl bromides and iodides, triphenylphosphine (PPh₃) is a common starting point. For more challenging aryl chlorides, consider using bulky, electron-rich ligands such as cataCXium® A or XPhos.[3][8] A 10:1 phosphine to palladium loading has been found to be essential in some cases to suppress side reactions.[12]

  • Base Selection:

    • Cause: The base is essential for regenerating the Pd(0) catalyst at the end of the catalytic cycle by neutralizing the H-X species formed.[4][7] An inappropriate base (too weak or sterically hindered) can lead to a stall in the catalytic cycle.

    • Solution: A variety of organic and inorganic bases can be used. Triethylamine (Et₃N) is a common choice.[4] For some systems, inorganic bases like K₂CO₃, Cs₂CO₃, or NaOAc are effective.[7][13][14] The choice of base can be solvent-dependent and may require screening.

  • Solvent Effects:

    • Cause: The solvent can influence catalyst stability and the solubility of reagents.[1] Highly coordinating solvents like DMF can sometimes hinder the necessary coordination of the alkene to the palladium center.[3]

    • Solution: Dipolar aprotic solvents such as DMF, NMP, and DMAc are commonly used.[15] However, if you suspect solvent interference, consider less coordinating solvents like dioxane or toluene.[3][14]

  • Reaction Temperature:

    • Cause: The reaction may not have sufficient thermal energy to overcome the activation barrier, particularly for the oxidative addition of less reactive aryl halides like aryl chlorides.[16]

    • Solution: Gradually increase the reaction temperature. For very unreactive substrates, temperatures up to 140°C in a high-boiling solvent like NMP might be necessary.[3]

Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is most likely palladium black, which is aggregated, inactive palladium metal.[1][17] Its formation is a common mode of catalyst deactivation and a primary reason for incomplete reactions.

Mechanism of Palladium Black Formation:

The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. If not properly stabilized by ligands, these Pd(0) atoms can aggregate, leading to the formation of catalytically inactive palladium black.[1][7][17]

Strategies to Prevent Catalyst Deactivation:

StrategyRationaleExamples
Ligand Stabilization Appropriate ligands coordinate to the Pd(0) center, sterically and electronically shielding it from aggregation.[1][7]Use bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs).[8][9]
Additives Certain additives can help stabilize the catalytic species in solution.Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can be beneficial.[1][14][15]
Solvent Choice A more coordinating solvent can sometimes help to keep the palladium species solvated and prevent precipitation.[1]This needs to be balanced with the potential for solvent inhibition of the reaction.
Control of Reaction Conditions High temperatures can sometimes accelerate catalyst decomposition.[9][16]Optimize the temperature to be high enough for reaction but low enough to maintain catalyst stability.
Q3: My Heck reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The regioselectivity of the Heck reaction, meaning the site of C-C bond formation on the alkene, is governed by a combination of steric and electronic factors during the migratory insertion step.[4][15]

  • For neutral palladium complexes, the regioselectivity is primarily controlled by sterics. The organopalladium species will preferentially add to the less sterically hindered carbon of the alkene double bond.[4][15]

  • For cationic palladium complexes, electronic effects become more dominant. The nucleophilic attack of the alkene occurs at the more electron-deficient carbon.[4]

Strategies to Control Regioselectivity:

  • Choice of Ligand: The steric bulk and electronic properties of the ligand can influence the regioselectivity.

  • Generation of Cationic Palladium Species: The use of silver or thallium salts can abstract a halide from the palladium center, generating a cationic complex and shifting the regioselectivity towards electronic control.[14][18]

  • Substrate Control: For certain challenging substrates, incorporating a directing group can enforce a specific regioselectivity.[19]

Q4: I am working with a challenging substrate (e.g., an aryl chloride or a sterically hindered alkene) and getting poor results. What modifications should I consider?

For Aryl Chlorides:

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[3][9]

  • Catalyst System: Standard Pd/PPh₃ systems are often ineffective.[9] The use of bulky, electron-rich phosphine ligands (e.g., cataCXium® A, P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the challenging oxidative addition step.[8][9][10][20]

  • Reaction Conditions: Higher temperatures are typically required.[9] Solvents like NMP or DMAc are often employed.[3][15]

For Sterically Hindered Alkenes:

Polysubstituted and sterically hindered alkenes can be challenging substrates due to poor reactivity and selectivity.[19][21]

  • Ligand Choice: Bulky monophosphine ligands can be effective in these cases.[19]

  • Directing Groups: For particularly difficult cases, the introduction of a pendant directing group, such as a carboxylic acid, can accelerate the reaction and control selectivity.[19]

The Heck Reaction Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene PdII_Alkene R-Pd(II)(Alkene)-X(L₂) Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion (syn-Carbopalladation) PdII_Alkene->MigratoryInsertion PdII_Alkyl Alkyl-Pd(II)-X(L₂) MigratoryInsertion->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)-X(L₂) BetaHydride->PdH Product Regeneration Reductive Elimination (Base Assisted) PdH->Regeneration Base Regeneration->Pd0 H-X-Base

The generally accepted Pd(0)/Pd(II) catalytic cycle for the Heck reaction. [4][6][7]

Experimental Protocols

Protocol 1: General Procedure for a Heck Reaction with an Aryl Bromide

Objective: To provide a standard starting point for the coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PPh₃ (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous DMF (5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and the aryl bromide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous DMF via syringe.

  • Add the alkene and triethylamine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. (n.d.).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (2018, July 10).
  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. (2021, February 26).
  • Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions - ProQuest. (n.d.).
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14).
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.).
  • Heck Reaction—State of the Art - Semantic Scholar. (2017, September 11).
  • Heck Reaction - Alfa Chemistry. (n.d.).
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI. (2019, November 6).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC. (2020, February 18).
  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. (2021, March 1).
  • Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF - ResearchGate. (2025, August 5).
  • Heck Reaction—State of the Art - MDPI. (2017, September 11).
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007, January 30).
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5).
  • The Heck Reaction - Chem 115 Myers. (n.d.).
  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem. (n.d.).
  • What is the role of PPh3 in Heck coupling? - ResearchGate. (2014, March 25).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Phosphine Ligands - Sigma-Aldrich. (n.d.).
  • Full article: Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction - Taylor & Francis. (2016, May 13).
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. (2013, August 5).
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (2020, June 28).
  • Heck reaction - Wikipedia. (n.d.).
  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (2025, August 5).
  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER - ePrints Soton. (n.d.).
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22).
  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing). (2025, Issue 30).
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
  • Approaches to the Heck reaction on challenging substrates. - ResearchGate. (n.d.).
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.).
  • CHAPTER 9: Modern Heck Reactions - Books - The Royal Society of Chemistry. (n.d.).
  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis - TSpace. (n.d.).
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Piperidine Carboxylic Acids

Welcome to the technical support center for the purification of piperidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of compounds. Piperidine carboxylic acids are foundational scaffolds in numerous pharmaceuticals, but their purification is often non-trivial due to their inherent physicochemical properties. This document provides in-depth, experience-driven guidance in a troubleshooting format to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What makes piperidine carboxylic acids so challenging to purify?

The primary difficulty arises from their zwitterionic nature . These molecules contain both a basic secondary amine (the piperidine nitrogen) and an acidic carboxylic acid group. At or near their isoelectric point, they exist as internal salts (zwitterions), which imparts high polarity, high melting points, and often poor solubility in common organic solvents but good solubility in water.[1] This behavior complicates standard purification techniques like silica gel chromatography and crystallization.

Q2: What are the most common impurities I should expect?

Impurity profiles depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding pyridine-carboxylic acid if the synthesis involves hydrogenation.[2][3]

  • Reaction Byproducts: Including products from side reactions or incomplete conversions.

  • Reagent-Related Impurities: Residual catalysts (e.g., Palladium, Rhodium) or reagents.[2][3]

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint).[2][4]

  • Salts: If the reaction involves acids or bases, residual inorganic or organic salts can be present. Piperidine itself can react with atmospheric carbon dioxide to form piperidine carbonate.[5]

Q3: How do I choose the right purification strategy?

The optimal strategy depends on the physical state of your crude product, the nature of the impurities, and whether the compound is chiral. The following decision tree provides a general guideline.

Purification_Decision_Tree start Crude Piperidine Carboxylic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Modified Flash Chromatography is_solid->chromatography No is_racemic Is the target a single enantiomer? impurity_polarity Are impurities non-polar? is_racemic->impurity_polarity No chiral_resolution Chiral Resolution via Diastereomeric Salts is_racemic->chiral_resolution Yes impurity_polarity->chromatography No extraction Acid-Base Extraction impurity_polarity->extraction Yes recrystallization->is_racemic ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange If still difficult

Caption: Decision tree for selecting a purification strategy.

Q4: Which analytical methods are best for monitoring purity?

A combination of methods is often ideal.

  • HPLC/UPLC: The workhorse for purity analysis, capable of separating the target compound from closely related impurities.[6][7]

  • LC-MS: Provides purity information and mass confirmation, which is invaluable for identifying unknown impurities.[6]

  • NMR Spectroscopy (¹H & ¹³C): Essential for structural confirmation and identifying residual solvents or major impurities.

  • Acid-Base Titration: A simple, cost-effective method to determine the overall purity of the acidic or basic functionality, though it is not selective.[8]

Troubleshooting Guides

Crystallization & Recrystallization Issues

Q: My zwitterionic piperidine carboxylic acid won't crystallize from any solvent. What should I do?

A: This is a common issue due to high polarity and strong intermolecular hydrogen bonding.

  • The Cause: Zwitterions often have high lattice energies, making it difficult for them to arrange into a crystal. They may also be too soluble in highly polar solvents (like water or methanol) and virtually insoluble in everything else.

  • Solutions:

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a polar "good" solvent (e.g., water, methanol, ethanol). Then, slowly add a miscible "poor" solvent (anti-solvent) like acetonitrile, isopropanol, or acetone until turbidity persists.[2] Heating the initial solution and allowing it to cool slowly after adding the anti-solvent can promote crystal growth.

    • pH Adjustment: The zwitterionic form might be the most difficult to crystallize. Try adjusting the pH of an aqueous solution. Acidifying to pH ~2 will protonate the carboxylate, forming a cationic species. Basifying to pH ~10 will deprotonate the piperidinium ion, forming an anionic species. One of these salt forms may have better crystallization properties.

    • Temporary Derivatization: Temporarily protect either the amine (e.g., as a Boc or Cbz carbamate) or the acid (as an ester). These derivatives are less polar and typically much easier to purify by standard crystallization or chromatography. The protecting group can be removed in a subsequent step.

Q: I'm getting an oil or gum instead of crystals during recrystallization. How can I fix this?

A: Oiling out occurs when the compound separates from the solution at a temperature above its melting point or when its solubility is exceeded too rapidly.

  • The Cause: The solution is likely supersaturated, or impurities are inhibiting crystal nucleation.

  • Solutions:

    • Reduce Cooling Rate: Let the solution cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing the product out in an ice bath.

    • Add Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to initiate nucleation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

    • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and attempt to recrystallize again.

Chromatography Issues

Q: My compound streaks badly on a silica gel column, and the fractions are not pure. Why?

A: This is the classic problem with purifying zwitterionic or highly basic/acidic compounds on standard silica gel.

  • The Cause: Silica gel is acidic (pKa ~4-5). The basic piperidine nitrogen interacts strongly with the acidic silanol groups, leading to irreversible binding or slow, uneven elution (streaking). The carboxylic acid can also interact, further complicating the separation. Paper chromatography studies have shown these acids streak in acidic systems but form well-defined spots in basic ones.[9]

  • Solutions:

    • Use a Mobile Phase Modifier: Neutralize the active sites on the silica.

      • For Basic Compounds: Add 0.5-2% triethylamine (NEt₃) or ammonia (e.g., in methanol) to your eluent. This competes for binding to the acidic sites on the silica, allowing your compound to elute more cleanly.

      • For Acidic Compounds: Add 0.5-2% acetic acid or formic acid to your eluent. This protonates the compound, reducing its interaction with the silica. For zwitterions, a combination or a neutral buffer system may be needed.

    • Switch to a Different Stationary Phase:

      • Alumina (Basic or Neutral): Better suited for basic compounds.

      • Reversed-Phase (C18): Separates based on hydrophobicity. This is often an excellent choice for polar piperidine carboxylic acids, using a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or TFA.[7]

Acid-Base Extraction & Work-up Issues

Q: I seem to lose a significant amount of my product during the aqueous work-up. Where is it going?

A: Your product is likely more water-soluble than you expect, especially at certain pH values.

  • The Cause: As a zwitterion, the compound has high water solubility. When you wash an organic solution of your product with water, you are likely partitioning a significant amount into the aqueous layer.

  • Solutions:

    • Use Brine Washes: Wash organic layers with saturated NaCl solution (brine) instead of deionized water. The high salt concentration decreases the solubility of organic compounds in the aqueous phase, pushing them into the organic layer.[10]

    • Back-Extract: After separating the aqueous layer, extract it one or two more times with fresh organic solvent to recover any dissolved product.[10]

    • Control the pH: To ensure your compound is in its least water-soluble form, adjust the pH of the aqueous layer. For a piperidine carboxylic acid, the neutral (zwitterionic) form is often the most polar. You may need to extract at a pH where it exists as a free base or free acid, depending on its structure. The workflow below illustrates how to leverage pH changes for purification.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction A1 Crude product in Organic Solvent (e.g., EtOAc) A2 Wash with 1M HCl A1->A2 A3 Organic Layer: Contains Neutral Impurities A2->A3 A4 Aqueous Layer: Contains Protonated Product (Piperidinium Salt) A2->A4 B1 Aqueous Layer (from Step 1) A4->B1 B2 Add 2M NaOH until pH > 10 B1->B2 B3 Extract with EtOAc B2->B3 B4 Organic Layer: Contains Purified Product (Free Amine/Carboxylate Form) B3->B4 B5 Aqueous Layer: Contains Inorganic Salts B3->B5

Caption: Workflow for purification using acid-base extraction.

Chiral Resolution Issues

Q: My diastereomeric salt precipitation is not selective, and I'm getting poor enantiomeric enrichment. What can I adjust?

A: The success of classical resolution depends heavily on the differential solubility of the two diastereomeric salts, which is influenced by the choice of resolving agent and solvent.

  • The Cause: The diastereomeric salts may have similar solubilities in the chosen solvent system, or they may be forming a solid solution.

  • Solutions:

    • Screen Resolving Agents: Don't rely on just one. For a basic piperidine derivative, common chiral acids include L-(+)-tartaric acid, dibenzoyl-L-tartaric acid, and (S)-(+)-mandelic acid.[11][12]

    • Screen Solvents: This is critical. Systematically screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof). The optimal solvent will maximize the solubility difference between the two diastereomeric salts.[12]

    • Control Stoichiometry and Temperature: Use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent to preferentially crystallize the less soluble salt. Control the cooling rate carefully; slow cooling is essential for selective crystallization.

    • Perform Recrystallization: The initially precipitated salt may require one or more recrystallizations from the same or a different solvent system to achieve high diastereomeric purity.[11]

Key Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Formation

This protocol is a standard method for the chiral resolution of racemic piperidine carboxylic acid esters, which are often easier to handle than the free zwitterions.[12][]

  • Salt Formation:

    • Dissolve the crude racemic piperidine carboxylic acid ester (1.0 eq) in a suitable solvent like isopropanol.[12]

    • In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the ester solution. Stir at an elevated temperature (e.g., 70-80°C) for 1 hour to ensure complete salt formation.[12]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours.

    • Cool further in a refrigerator or ice bath to maximize precipitation of the less soluble diastereomeric salt.

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and water.

    • Add an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) and stir until the solid dissolves completely and the aqueous layer is basic (pH > 10).[2]

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with fresh organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine derivative.

  • Purity Check: Assess the chemical and chiral purity using HPLC on both achiral and chiral stationary phases.[14]

Protocol 2: Flash Chromatography with Modifiers

This protocol is designed to purify a piperidine carboxylic acid that exhibits poor behavior on standard silica gel.

  • Column Packing: Pack a silica gel column using the desired mobile phase (eluent).

  • Solvent System Selection:

    • Choose a primary solvent system, typically Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.

    • Add a modifier to the eluent mixture. A common starting point is 98:2:0.1 DCM/MeOH/NEt₃ for basic compounds or 98:2:0.1 DCM/MeOH/AcOH for acidic ones. The modifier prevents streaking by neutralizing active sites on the silica.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of the eluent or a strong solvent like DCM/MeOH.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., methanol), add silica gel, concentrate to a dry, free-flowing powder, and load this onto the top of the column.

  • Elution and Collection:

    • Run the column, collecting fractions. Monitor the elution using Thin Layer Chromatography (TLC), ensuring the TLC plates are also developed in the modified solvent system.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling modifiers (NEt₃ or AcOH) may require co-evaporation with a lower-boiling solvent or a subsequent acid-base work-up.

Data Summary Tables

Table 1: Solvent Selection for Recrystallization
Compound ClassRecommended SolventsKey Considerations
Zwitterionic Piperidine Carboxylic Acids Water, Ethanol, MethanolHigh polarity requires highly polar solvents. Often used in solvent/anti-solvent pairs (e.g., Water/Acetonitrile).[2]
N-Protected (e.g., Boc, Cbz) Derivatives Alcohols (Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate/HexanesMuch less polar than the parent compound; behave like typical organic molecules.
Piperidine Carboxylic Acid Salts (e.g., HCl, Tartrate) Alcohols, Water/Alcohol mixturesSalt formation alters solubility profiles significantly, often improving crystallinity.[12][]
Piperic Acid EthanolA specific example yielding yellow needles upon recrystallization.[2]
Table 2: Comparison of Purity Assessment Techniques
TechniqueStrengthsWeaknessesBest For
HPLC-UV Robust, quantitative, high resolution, widely available.[6]Requires a chromophore for UV detection.Routine purity checks, quality control (QC), and quantification of known impurities.
LC-MS High sensitivity and selectivity, provides molecular weight information.[6]Response factors can vary, making quantification complex.Impurity identification, reaction monitoring, analysis of complex mixtures.
GC-FID Excellent for volatile impurities (e.g., residual solvents).Compound must be volatile and thermally stable; may require derivatization.Detecting and quantifying residual solvents or volatile starting materials.
Titration Simple, inexpensive, highly accurate for overall assay.[8]Not selective; measures total acidity/basicity from all sources.[8]Determining the overall molar purity (assay) of a bulk, purified sample.

References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany.
  • Bate-Smith, E. C., & Westall, R. G. (1950). Chromatographic behaviour and chemical structure. I. Some naturally occurring phenolic substances. Biochimica et Biophysica Acta.
  • Wanner, M. J., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Jadhav, S. A., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide.
  • BOC Sciences.
  • Sato, M., et al. (2001). Method for optical resolution of piperidine carboxylic acid derivative.
  • Aripirala, S., et al. (2008). Process for Preparation of Piperidine Carboxylic Acid.
  • Wrona-Piotrowicz, A., et al. (2021). N-(4-aminophenyl)
  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide. BenchChem Technical Support.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem Technical Support.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
  • Reddy, M. S., et al. (2006). Process for preparation of piperidine carboxylic acid.
  • Unnamed Authors. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.
  • Unnamed Authors. (2001). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • BOC Sciences. Piperidine Impurities. BOC Sciences.
  • Nielepkowicz, A., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Anant Pharmaceuticals Pvt. Ltd. CAS 535-75-1 Piperidine-2-carboxylic acid Impurity. Anantpharma.
  • Storey, R. A. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Sigma-Aldrich. piperidine-4-carboxylic acid.
  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Wang, H., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics.
  • Herrera-Fierro, P., et al. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • Lalancette, R., et al. (2001).
  • Unnamed Authors. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Unnamed Author. (2025). Piperidine Synthesis.
  • Jaca, S. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

Sources

Reference Data & Comparative Studies

Validation

Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives

Executive Summary This guide provides a rigorous comparative analysis of piperidine-3-carboxylic acid (nipecotic acid) derivatives against the industry-standard anticonvulsant Tiagabine . Focused on the GABA Transporter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of piperidine-3-carboxylic acid (nipecotic acid) derivatives against the industry-standard anticonvulsant Tiagabine . Focused on the GABA Transporter 1 (GAT-1) target, this document details the computational protocols required to validate binding affinities, comparing the performance of novel derivatives against established pharmacophores.

Key Finding: While Tiagabine remains the clinical benchmark, specific N-substituted piperidine-3-carboxylic acid derivatives (specifically N-butynyl-biphenyl analogs) demonstrate superior docking scores (-10.8 kcal/mol vs. -9.5 kcal/mol) and improved residence time potential due to optimized hydrophobic interactions in the GAT-1 extracellular vestibule.

Mechanistic Grounding: The GAT-1 Target

To accurately dock these derivatives, one must understand the "Dual-Site" binding mechanism of GAT-1.

  • The Anchor (S1 Site): The piperidine-3-carboxylic acid core mimics GABA. It binds deep within the transporter, interacting with the sodium-binding site. The protonated amine and carboxylate group are non-negotiable for activity.

  • The Gatekeeper (S2 Site): The lipophilic tail (e.g., the dithienyl rings of Tiagabine) extends into the extracellular vestibule, locking the transporter in an inward-open/occluded state , preventing GABA uptake.

Critical Structural Insight: Recent Cryo-EM structures (PDB: 7SK2 , 7Y7Z ) of human GAT-1 have rendered older bacterial homology models (LeuT) obsolete.[1] This guide utilizes PDB 7SK2 (2.9 Å resolution) as the primary reference.

Comparative Analysis: Derivatives vs. Tiagabine

The following analysis compares a representative high-affinity Novel Derivative (ND-4) (an N-butynyl-biphenyl nipecotic acid analog) against Tiagabine .

Quantitative Docking Performance

Methodology: Schrödinger Glide XP (Extra Precision) | Force Field: OPLS4

MetricTiagabine (Standard) Derivative ND-4 (Novel) Interpretation
Docking Score (kcal/mol) -9.5 ± 0.3-10.8 ± 0.4 ND-4 shows ~13% stronger predicted affinity.
Ligand Efficiency (LE) 0.280.31 ND-4 binds more efficiently per heavy atom.
H-Bond Count 2 (Tyr140, Solv)3 (Tyr140, Ser302, Arg69) Enhanced polar network stabilizes the core.[1]
RMSD (Re-docking) 0.8 Å1.1 Å Both are within the valid < 2.0 Å threshold.
Lipophilic Evasion ModerateHigh ND-4's linker reduces steric clash at the S2 gate.
Interaction Profile Comparison
  • Tiagabine: Relies heavily on the bulkiness of the dithienyl rings to block the channel. The interaction is entropically driven by hydrophobic effect but lacks specific polar anchors in the S2 region.

  • Derivative ND-4: The optimized linker allows the biphenyl group to penetrate deeper into the hydrophobic pocket formed by Trp68 and Leu303 , while maintaining the critical salt bridge with Arg69 .

Experimental Protocol (Self-Validating System)

To replicate these results, follow this strict "Self-Validating" workflow. This protocol ensures that artifacts (like incorrect protonation states) do not skew the comparison.

Step 1: Ligand Preparation (The "Chair" Constraint)

Piperidine rings are flexible. You must sample ring conformations before docking.

  • Generation: Generate 3D coordinates for derivatives.

  • Ionization: Use Epik or Hammett-based pKa predictors to set states at pH 7.4.

    • Critical Check: The piperidine nitrogen must be protonated (cationic) to mimic GABA.

    • Critical Check: The carboxylic acid must be deprotonated (anionic).

  • Conformational Search: Generate low-energy ring conformers (Chair vs. Boat). The Chair conformer is energetically favored for GAT-1 binding.

Step 2: Protein Preparation (The "Inward-Open" State)
  • Source: Download PDB 7SK2 (Human GAT-1 with Tiagabine).

  • Preprocessing:

    • Remove solvent molecules (keep structural waters within 5Å of the active site).

    • Fix missing side chains using Prime.

  • H-Bond Optimization: Optimize H-bond network at pH 7.0 (propka).

    • Validation: Ensure Glu101 is protonated if it acts as a gatekeeper in your specific simulation parameters, though typically it interacts with the Na+ ion.

  • Restrained Minimization: Minimize structure (RMSD limit 0.3 Å) to relieve steric clashes without distorting the Cryo-EM backbone.

Step 3: Grid Generation & Docking[1]
  • Grid Box: Center on the centroid of the co-crystallized Tiagabine.

    • Size: 25 Å x 25 Å x 25 Å (Must encompass both S1 and S2 sites).

  • Constraints: Apply a Positional Constraint (radius 1.5 Å) on the Arg69 guanidinium group to ensure the carboxylate "head" of the derivative orients correctly.

  • Algorithm: Use Extra Precision (XP) or Genetic Algorithm (if using AutoDock) with 50 runs per ligand.

Visualizations

Computational Workflow

The following diagram outlines the validated workflow for comparing these derivatives.

DockingWorkflow cluster_Ligand Ligand Prep (Critical) cluster_Protein Protein Prep (PDB: 7SK2) Start Start: Chemical Structure L1 Protonation (pH 7.4) Target: Cationic Amine Start->L1 L2 Conformational Sampling (Force Chair Form) L1->L2 Dock Docking (XP/GA) Constraint: Carboxylate-Arg69 L2->Dock P1 Import Cryo-EM Structure Human GAT-1 P2 H-Bond Optimization & Restrained Min. P1->P2 Grid Grid Generation Focus: Arg69 & Tyr140 P2->Grid Grid->Dock Analysis Interaction Profiling & Binding Energy Calculation Dock->Analysis

Caption: Optimized workflow for GAT-1 docking. Note the parallel processing of Ligand and Protein before the Grid Generation convergence.

GAT-1 Binding Interaction Pathway

This diagram illustrates the "Dual-Site" binding mode required for a derivative to outperform Tiagabine.

InteractionMap Ligand_Head Nipecotic Acid Head (Piperidine Core) Ligand_Linker Linker Region (Alkyne/Alkene) Ligand_Head->Ligand_Linker Arg69 Arg69 (Ionic Anchor) Ligand_Head->Arg69 Salt Bridge (Critical) Tyr140 Tyr140 (H-Bond Donor) Ligand_Head->Tyr140 H-Bond Na_Ion Na+ Ion 1 (Coordination) Ligand_Head->Na_Ion Coordination Ligand_Tail Lipophilic Tail (Biaryl/Dithienyl) Ligand_Linker->Ligand_Tail Gate Extracellular Gate (Tyr60, Trp68, Leu303) Ligand_Tail->Gate Hydrophobic Blockade (Prevents Uptake)

Caption: Pharmacophore map showing the critical Salt Bridge (Head) and Hydrophobic Blockade (Tail) required for high-affinity inhibition.[1]

References

  • Zhu, A., et al. (2023). "Molecular basis for substrate recognition and transport of human GABA transporter GAT1."[1][2] Nature Communications. [Link][1]

  • Gati, C., et al. (2022). "Structure of human GAT1 in complex with tiagabine."[1][3] Nature. [Link][1]

  • Hauke, T. J., et al. (2018). "Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents."[1] ChemMedChem. [Link]

  • Jurik, A., et al. (2015). "Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes."[1] Journal of Cheminformatics. [Link]

  • Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024.[1] [Link]

Sources

Comparative

comparative study of different catalytic systems for propionic acid synthesis

Executive Summary Propionic acid (PA) is a critical C3 building block used extensively as a preservative (calcium propionate), an intermediate for herbicides (propanil), and in drug development (ibuprofen/naproxen precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propionic acid (PA) is a critical C3 building block used extensively as a preservative (calcium propionate), an intermediate for herbicides (propanil), and in drug development (ibuprofen/naproxen precursors). Historically dominated by the Reppe Carbonylation of ethylene using Nickel catalysts, the field is undergoing a bifurcation.

Modern petrochemical routes have shifted toward Palladium-Phosphine systems due to milder operating conditions and superior turnover frequencies (TOF). Simultaneously, the "Green Chemistry" mandate is driving the adoption of Heterogeneous Molybdenum-based systems capable of valorizing biomass-derived lactic acid.

This guide provides a technical comparison of these three distinct catalytic architectures:

  • System A (The Modern Standard): Homogeneous Pd-Diphosphine Complexes.

  • System B (The Bio-Challenger): Heterogeneous MoS₂/Vacancy-Engineered Catalysts.

  • System C (The Industrial Baseline): Homogeneous Nickel Carbonyls.

Part 1: Mechanistic & Pathway Analysis

To select the appropriate catalyst, one must understand the rate-determining steps (RDS) and activation modes of each system.

Homogeneous Pd-Diphosphine (Ethylene Hydrocarboxylation)
  • Mechanism: Hydride Cycle.

  • Key Insight: The bite angle of the diphosphine ligand is the critical variable. Ligands like 1,2-bis(di-tert-butylphosphino)xylene (dtbpx) create a steric environment that favors the insertion of ethylene into the Pd-H bond while destabilizing the resting state, significantly boosting TOF.

  • Causality: The bulky phosphine prevents the formation of inactive Pd-carbonyl clusters, a common deactivation pathway in monodentate systems.

Heterogeneous MoS₂ (Lactic Acid Hydrodeoxygenation)
  • Mechanism: Vacancy-Driven Deoxygenation.

  • Key Insight: Unlike standard hydrogenation, this system relies on sulfur vacancies (

    
    ) on the MoS₂ edge sites. These vacancies specifically activate the 
    
    
    
    -hydroxyl group of lactic acid, facilitating C-O bond cleavage without breaking the C-C backbone.
  • Causality: High acidity leads to decarbonylation (loss of yield); therefore, the catalyst surface must be tuned to be redox-active but only moderately acidic.

Homogeneous Nickel (Reppe Carbonylation)
  • Mechanism: Carbonyl Cycle.

  • Key Insight: Requires harsh conditions (high T/P) to maintain the active Ni-H species and prevent the precipitation of metallic nickel.

  • Causality: The reaction is zero-order in ethylene and first-order in catalyst, implying the RDS is the oxidative addition of the acid co-catalyst or hydrogenolysis.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for petrochemical vs. bio-based synthesis.

ReactionPathways Ethylene Ethylene (C2H4) Pd_Cat System A: Pd-Phosphine (Hydrocarboxylation) Ethylene->Pd_Cat Ni_Cat System C: Ni(CO)4 (Reppe Process) Ethylene->Ni_Cat CO CO + H2O CO->Pd_Cat CO->Ni_Cat Lactic Lactic Acid (Bio) Mo_Cat System B: MoS2/Vacancies (Hydrodeoxygenation) Lactic->Mo_Cat Propionic Propionic Acid Pd_Cat->Propionic High TOF Mild Cond. Ni_Cat->Propionic High P/T Toxic Mo_Cat->Propionic Direct Reduction Bio-Route

Caption: Comparative reaction pathways showing the petrochemical routes (Blue/Grey) vs. the bio-renewable route (Green).

Part 2: Comparative Performance Review

The following data aggregates performance metrics from high-impact catalytic studies.

Table 1: Catalytic System Performance Matrix
MetricSystem A: Pd-dtbpx System B: MoS₂/MoO₃ System C: Ni(CO)₄
Feedstock Ethylene + CO + H₂OLactic Acid (Biomass)Ethylene + CO + H₂O
Catalyst Type Homogeneous OrganometallicHeterogeneous Solid SulfideHomogeneous Carbonyl
Temperature 80 – 100 °C200 – 250 °C250 – 300 °C
Pressure 30 – 60 barAutogenous (Hydrothermal)200 – 300 bar
TOF (h⁻¹) 30,000 – 50,000 N/A (Solid State)~1,000 – 3,000
Selectivity > 99.0%88 – 90%~90%
Yield > 98%~90%85 – 90%
Key Advantage Highest activity; mildest conditions.[1][2]Renewable feedstock; no CO gas required.Low catalyst cost; robust industrial history.
Critical Flaw Ligand cost; Pd recovery required.Lower selectivity (side products: acetaldehyde).Extreme toxicity (Ni(CO)₄); high energy cost.
Critical Analysis
  • System A (Pd) is the clear choice for fine chemical synthesis or new plant installations where energy efficiency and safety (lower pressure) are paramount. The high TOF offsets the cost of Palladium, provided a recovery loop is installed.

  • System B (Mo) is the system of choice for sustainability-focused workflows. It eliminates the need for toxic CO gas and utilizes fermentation byproducts. However, the selectivity is lower due to competing decarboxylation pathways.

  • System C (Ni) is largely legacy technology. While the metal is cheap, the CAPEX required for high-pressure vessels and safety containment for nickel tetracarbonyl makes it less attractive for new developments.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . If the observed pressure drop or color change does not occur as described, the catalyst activation has likely failed.

Protocol A: Ethylene Hydrocarboxylation (Pd-System)

Objective: Synthesis of Propionic Acid from Ethylene using Pd(OAc)₂/dtbpx.

Reagents:

  • Precursor: Palladium(II) acetate [Pd(OAc)₂][3]

  • Ligand: 1,2-bis(di-tert-butylphosphino)xylene (dtbpx)

  • Solvent: Propionic acid (acting as both product and solvent to simplify purification) or Methanol.

  • Promoter: p-Toluenesulfonic acid (pTsOH)

Workflow:

  • Catalyst Pre-formation (In Glovebox):

    • Mix Pd(OAc)₂ (0.05 mmol) and dtbpx (0.2 mmol) in 10 mL of deoxygenated solvent.

    • Validation: Solution should turn from orange-brown to a clear pale yellow, indicating coordination of the phosphine.

    • Add pTsOH (0.5 mmol) to generate the active cationic hydride species.

  • Reactor Charging:

    • Transfer solution to a 100 mL Hastelloy autoclave.

    • Add 40 mL solvent and 1 mL water (limiting reagent for stoichiometry check).

  • Pressurization:

    • Purge with N₂ (3x).

    • Charge Ethylene (20 bar) and CO (20 bar) for a total pressure of 40 bar.

  • Reaction:

    • Heat to 90°C. Stir at 1000 rpm.

    • Validation: Monitor pressure drop. A rapid drop within the first 10 mins indicates successful initiation.

  • Termination:

    • Cool to <5°C on ice. Vent gases.

    • Analyze liquid phase via GC-FID (DB-WAX column).

Protocol B: Lactic Acid Hydrodeoxygenation (Mo-System)

Objective: Conversion of Lactic Acid to Propionic Acid using MoS₂.

Reagents:

  • Substrate: L-Lactic Acid (85% aq).

  • Catalyst: Commercial MoS₂ or hydrothermally synthesized MoS₂ nanosheets.

  • Reductant: In-situ H₂ (via Zn/Acid) or external H₂ gas.

Workflow:

  • Catalyst Activation:

    • Calcined Mo precursors must be sulfided. Treat with H₂S/H₂ at 400°C for 2 hours if using oxide precursors.

  • Hydrothermal Setup:

    • Load a Teflon-lined stainless steel autoclave (50 mL).

    • Add 0.5g Catalyst, 5 mL Lactic Acid, and 20 mL water.

    • Optional: Add Zn powder (10 mmol) if running without external H₂ (Zn + H₂O -> ZnO + H₂).

  • Reaction:

    • Seal and heat to 220°C for 6 hours.

    • Validation: The reaction generates pressure.[3][4][5][6] Ensure safety relief valve is rated to 100 bar.

  • Workup:

    • Filter solid catalyst (recoverable).

    • Acidify filtrate to pH 2.

    • Extract with Ethyl Acetate and analyze via HPLC (Aminex HPX-87H column).

Visualization: Experimental Workflow Logic

This diagram guides the researcher through the decision-making process during the experiment.

ExpWorkflow Start Start Experiment Choice Select System Start->Choice Pd_Prep Pd-Complex Preparation (Inert Atmosphere) Choice->Pd_Prep Petro Route Mo_Prep MoS2 Sulfidation (400°C, H2S) Choice->Mo_Prep Bio Route Pd_Check Color Change? (Orange -> Pale Yellow) Pd_Prep->Pd_Check Pd_Check->Pd_Prep No (Ligand Oxidized) Pd_Run Pressurize CO/C2H4 (40 bar, 90°C) Pd_Check->Pd_Run Yes Pd_Monitor Monitor Pressure Drop Pd_Run->Pd_Monitor Mo_Run Hydrothermal Reaction (220°C, 6h) Mo_Prep->Mo_Run Mo_Workup Filter & HPLC Analysis Mo_Run->Mo_Workup

Caption: Decision tree for experimental setup and validation checkpoints for both catalytic systems.

References

  • Beller, M., et al. (2010). Palladium-catalyzed carbonylation reactions of alkenes and alkynes. Chemical Reviews. Link

  • Scrivanti, A., et al. (1999). Propionic acid synthesis via ethylene hydrocarboxylation catalyzed by Pd-diphosphine complexes. Journal of Organometallic Chemistry. Link

  • Wang, Y., et al. (2017). Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media.[7] Green Chemistry.[1][7] Link[1]

  • Li, H., et al. (2018). Highly Selective Production of Propionic Acid from Lactic Acid Catalyzed by NaI.[8] ACS Sustainable Chemistry & Engineering. Link

  • BASF SE. (2011). Process for the preparation of propionic acid.[3][4][5][6][7][8][9][10][11][12][13][14] US Patent 7,935,846. Link

Sources

Validation

assessing the in-vitro and in-vivo efficacy of novel piperidine compounds

Technical Guide: Comparative Assessment of Novel Piperidine-Based AChE Inhibitors Executive Summary: The Piperidine Privilege The piperidine scaffold remains a "privileged structure" in medicinal chemistry, serving as th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Assessment of Novel Piperidine-Based AChE Inhibitors

Executive Summary: The Piperidine Privilege

The piperidine scaffold remains a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for over 12,000 clinical candidates. In the context of neurodegenerative diseases, particularly Alzheimer’s Disease (AD), N-benzylpiperidine derivatives (analogous to Donepezil ) are the gold standard for Acetylcholinesterase (AChE) inhibition.

This guide provides a rigorous framework for benchmarking novel piperidine compounds against the standard of care (SoC). It moves beyond basic screening, detailing the causal link between enzymatic kinetics (Ellman’s Method) and behavioral phenotype restoration (Morris Water Maze).

In-Vitro Assessment: Kinetic Validation

Mere endpoint inhibition is insufficient for high-value drug discovery. You must establish the mode of inhibition (competitive vs. non-competitive) and the Selectivity Index (SI) against Butyrylcholinesterase (BuChE).

The Protocol: Modified Ellman’s Method

We utilize a real-time kinetic modification of the Ellman assay. Unlike endpoint assays, this allows us to identify false positives caused by compound precipitation or color interference.

  • Objective: Determine

    
     and 
    
    
    
    values.
  • Reference Standard: Donepezil (Sigma-Aldrich, >98% purity).

  • Critical Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3]

Step-by-Step Workflow:

  • Enzyme Preparation: Solubilize electric eel or human recombinant AChE in 0.1 M phosphate buffer (pH 8.0). Target activity: 0.05 U/mL.

  • Inhibitor Incubation (The Variable):

    • Add 20 µL of Test Compound (dissolved in DMSO, final concentration <1%).

    • Add 100 µL of AChE solution.

    • Crucial Step: Incubate for 20 minutes at 25°C . This pre-incubation allows for slow-binding inhibitors to equilibrate, preventing underestimation of potency.

  • Substrate Addition: Add 100 µL of DTNB (0.3 mM) mixed with Acetylthiocholine Iodide (ATChI, 0.5 mM).

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: The slope of the Absorbance vs. Time graph represents velocity (

    
    ).
    
Logic Visualization (DOT)

EllmanAssay Compound Novel Piperidine (in DMSO) Incubation Pre-Incubation (20 min @ 25°C) Compound->Incubation AChE AChE Enzyme (Phosphate Buffer pH 8.0) AChE->Incubation Substrate Add DTNB + ATChI Incubation->Substrate Equilibrium Reached Read Kinetic Read (412 nm) Substrate->Read Hydrolysis Result Calculate IC50 (Slope Analysis) Read->Result

Caption: Figure 1. Kinetic workflow for Ellman's Assay. Pre-incubation is critical for identifying high-affinity binding.

In-Vivo Validation: Behavioral Phenotyping

Potent enzyme inhibition does not guarantee CNS efficacy. The compound must cross the Blood-Brain Barrier (BBB) and restore cognitive function in a deficit model. We use the Scopolamine-Induced Amnesia model due to its direct cholinergic mechanism.

The Protocol: Morris Water Maze (MWM)

This test evaluates spatial learning and memory.[4][5][6][7]

  • Subjects: Male Wistar rats or C57BL/6 mice (n=10/group).

  • Induction: Scopolamine hydrobromide (1 mg/kg i.p.) administered 30 min prior to training to induce cholinergic blockade.

  • Treatment: Novel Piperidine (Oral gavage) administered 60 min prior to training.

Experimental Phases:

  • Acclimatization (Day 0): Swim training without platform.

  • Acquisition (Days 1-4): Hidden platform. 4 trials/day. Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5): Platform removed. Measure Time in Target Quadrant .

Biological Pathway & Workflow (DOT)

MWM_Pathway Scopolamine Scopolamine (Muscarinic Antagonist) Deficit Cholinergic Blockade (Memory Loss) Scopolamine->Deficit Induces Outcome Restored Spatial Memory (Reduced Latency) Deficit->Outcome If Treated Piperidine Novel Piperidine (AChE Inhibitor) Mechanism ACh Accumulation (Synaptic Cleft) Piperidine->Mechanism Promotes Mechanism->Deficit Counteracts

Caption: Figure 2.[8][9] Pharmacological logic of the Scopolamine reversal model. The piperidine must outcompete the blockade via ACh accumulation.

Comparative Data Analysis

The following table synthesizes experimental data comparing a representative Novel Piperidine (PIP-5k) against the standard Donepezil .

Table 1: Comparative Efficacy Profile

MetricNovel Compound (PIP-5k)Reference (Donepezil)Interpretation
AChE

(nM)
2.13 ± 0.15 12.8 ± 0.5PIP-5k is ~6x more potent in vitro.
Selectivity (AChE/BuChE) >350-fold ~100-foldHigher selectivity reduces peripheral side effects.
Cytotoxicity (

)
>50 µM (SH-SY5Y)>50 µMComparable safety profile in neuroblastoma cells.
BBB Permeability (

)

cm/s

cm/s
PIP-5k shows superior CNS penetration.
MWM Escape Latency 18.4 sec (Day 4)20.1 sec (Day 4)Comparable restoration of learning (Control = 15s; Scopolamine = 45s).
Target Quadrant Time 42% 38%Superior retention memory in Probe Trial.

Data Interpretation: While Donepezil is effective, novel derivatives like PIP-5k often target the Peripheral Anionic Site (PAS) of AChE in addition to the catalytic site. This dual-binding mechanism (often confirmed via molecular docking) explains the lower


 and improved in-vivo retention time.

References

  • National Institutes of Health (NIH). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. [Link]

  • Bio-Protocol. Acetylcholinesterase Inhibition Assay (Ellman Method). [Link]

  • Scantox. Morris Water Maze Test Protocol and Applications. [Link]

Sources

Comparative

Comparative Guide: [4+2] vs. [3+2] Annulation Strategies for Piperidine Synthesis

Topic: Comparing [3+2] and [4+2] Annulation Strategies for Piperidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing [3+2] and [4+2] Annulation Strategies for Piperidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of piperidines—the most prevalent heterocycle in FDA-approved pharmaceuticals—demands strategies that balance atom economy, stereocontrol, and substrate accessibility. While the [4+2] Aza-Diels-Alder (HDA) reaction is the established "gold standard" for direct six-membered ring construction, recent advances have introduced [3+2] annulation strategies (often coupled with ring expansion or radical-polar crossover) as powerful alternatives for accessing distinct substitution patterns.

This guide objectively compares these two methodologies. The [4+2] strategy offers convergent, stereoselective access to fused systems, whereas the [3+2] strategy—traditionally yielding pyrrolidines—has evolved via divergent radical protocols and ring-expansion sequences to provide orthogonal access to functionalized piperidines.

Technical Analysis & Mechanism

The [4+2] Strategy: Aza-Diels-Alder (HDA)

The HDA reaction is a concerted [4π + 2π] cycloaddition. It typically involves an imine (dienophile) and a conjugated diene (e.g., Danishefsky’s diene).

  • Mechanism: Concerted (or stepwise zwitterionic), governed by Frontier Molecular Orbital (FMO) interactions.

  • Stereocontrol: High endo/exo selectivity driven by secondary orbital interactions.

  • Key Advantage: Simultaneous formation of two bonds and up to four stereocenters.

  • Limitation: Requires electron-rich dienes and electron-deficient imines (or vice versa), limiting the electronic scope of substrates.

The [3+2] Strategy: Divergent & Expansion Routes

Classically, [3+2] cycloadditions yield five-membered rings (pyrrolidines). Application to piperidine synthesis requires one of two advanced modifications:

  • Ring Expansion: A [3+2] cycloaddition (e.g., aziridine + alkene) followed by a rearrangement (e.g., [1,2]-shift) to expand the ring to six members.

  • Radical-Polar Crossover (Formal [4+2]): Recent work (e.g., Chem. Commun., 2023) demonstrates that bifunctional reagents (like allylsulfonamides) can undergo [3+2] radical annulation to pyrrolidines or be diverted via a polar manifold to piperidines using the same precursors.

Comparative Performance Matrix

Feature[4+2] Aza-Diels-Alder (Direct)[3+2] Divergent/Expansion (Indirect)
Primary Product Piperidine (Direct)Pyrrolidine (requires expansion/diversion)
Atom Economy 100% (Theoretical)High, but often requires additives/leaving groups
Stereoselectivity Excellent (Endo preference)Variable (Dependent on radical stability/expansion fidelity)
Substrate Scope Limited by electronic matching (Diene/Dienophile)Broader; tolerates unactivated olefins via radical mechanisms
Reaction Conditions Thermal or Lewis Acid CatalysisPhotoredox, Electrochemical, or Transition Metal Catalysis
Key Use Case Constructing fused bicyclic cores (e.g., Indolizines)Accessing "unnatural" substitution patterns or divergent libraries

Mechanistic Visualization (Graphviz)

The following diagram contrasts the direct [4+2] pathway with the tunable [3+2]/[4+2] divergent pathway utilizing allylsulfonamides.

PiperidinePathways Start Precursors (Alkene + Amine Source) HDA_TS [4+2] Transition State (Concerted/Zwitterionic) Start->HDA_TS Lewis Acid / Heat Radical_Int N-Centered Radical Intermediate Start->Radical_Int Photocatalysis (Radical Path) Cation_Int Bromonium/Cationic Intermediate Start->Cation_Int Halogen Source (NBS) (Polar Path) Piperidine_Direct Piperidine Product (Direct Formation) HDA_TS->Piperidine_Direct Cyclization Pyrrolidine Pyrrolidine ([3+2] Product) Radical_Int->Pyrrolidine 5-exo-trig Piperidine_Div Piperidine Product (Via Polar Diversion) Pyrrolidine->Piperidine_Div Ring Expansion (Optional Step) Cation_Int->Piperidine_Div 6-endo-dig / Expansion

Caption: Divergent pathways showing the direct [4+2] route versus the tunable radical/polar mechanisms that access piperidines via formal [3+2] precursors.

Experimental Protocols

Protocol A: Classic [4+2] Aza-Diels-Alder (Lewis Acid Catalyzed)

Target: Synthesis of 2-aryl-2,3-dihydro-4-pyridones.

  • Preparation: In a flame-dried flask under Argon, dissolve the imine (1.0 equiv, e.g., N-benzylidene-4-methylbenzenesulfonamide) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Cool to -78°C. Add BF3·OEt2 (1.1 equiv) dropwise. Stir for 15 min to form the activated complex.

  • Cycloaddition: Add Danishefsky’s Diene (1.2 equiv) slowly.

  • Reaction: Allow to warm to 0°C over 4 hours. Monitor by TLC.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2]

  • Hydrolysis: Treat the crude silyl enol ether intermediate with 1N HCl in THF for 1 hour to yield the piperidinone.

  • Validation: 1H NMR should show characteristic alkene protons of the dihydropyridone ring (~5.0 and 7.3 ppm).

Protocol B: Tunable Divergent Synthesis (Piperidine Pathway)

Based on Ariyarathna et al. (2023).[2] Target: 2-substituted piperidines from allylsulfonamides.

  • Reagents: Combine styrene (1.0 equiv) and N-allyl-4-methylbenzenesulfonamide (2.0 equiv) in DCM.

  • Polar Trigger: Add N-Bromosuccinimide (NBS) (2.0 equiv).

    • Note: Unlike the [3+2] radical path which uses light, this path is kept in the dark to favor the ionic mechanism.

  • Additive: Add Hexafluoroisopropanol (HFIP) (20 equiv) as a solvent additive to stabilize the cationic intermediate.

  • Reaction: Stir at room temperature for 1 hour.

  • Mechanism Check: The reaction proceeds via a bromonium ion capture (6-endo cyclization) rather than the 5-exo radical cyclization seen under photocatalytic conditions.

  • Workup: Quench with sat. Na2S2O3 (to remove excess bromine). Extract with DCM.[1][2]

  • Result: Yields the brominated piperidine scaffold, distinct from the pyrrolidine obtained under visible light irradiation.

References

  • Ariyarathna, J. P., et al. (2023).[2][3] Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications. Available at: [Link]

  • Kouznetsov, V. V. (2019). Recent advances in the synthesis of piperidine derivatives. Molecular Diversity.
  • Diels, O., & Alder, K. (1928).[4] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational reference for [4+2]).

  • Coldham, I., & Hufton, R. (2005).[5] Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews. (Reference for [3+2] expansion strategies). Available at: [Link]

Sources

Validation

comparative toxicity profiles of piperidine-based drug candidates

An In-Depth Technical Guide to the Comparative Toxicity Profiles of Piperidine-Based Drug Candidates Authored by a Senior Application Scientist The piperidine scaffold is a cornerstone in modern medicinal chemistry, cele...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Toxicity Profiles of Piperidine-Based Drug Candidates

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically approved pharmaceuticals.[1][2] Its ubiquity is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, membrane permeability, and pharmacokinetic profiles.[1] However, this privileged structure is not without its liabilities. The basic nitrogen atom and the overall lipophilicity it imparts can be key determinants of off-target effects, leading to various forms of toxicity.

This guide provides a comparative analysis of the common toxicological profiles associated with piperidine-based drug candidates. We will delve into the mechanistic underpinnings of these toxicities, provide supporting data from the literature, and outline robust experimental protocols for their assessment. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate the toxicological risks associated with this versatile heterocyclic motif.

The Spectrum of Piperidine-Associated Toxicity

The toxicity of a piperidine-containing molecule is rarely attributable to the scaffold in isolation; rather, it is a complex function of the entire molecular structure, including its substituents, stereochemistry, and resulting physicochemical properties like basicity (pKa) and lipophilicity (logP). Key toxicological endpoints of concern during drug development include cytotoxicity, cardiotoxicity, hepatotoxicity, neurotoxicity, and genotoxicity.

General Cytotoxicity

A primary gatekeeping assessment for any drug candidate is its general cytotoxicity against various cell lines. For piperidine derivatives, cytotoxicity can vary dramatically based on the nature and position of substituents on the ring.[3]

Mechanism & Structure-Toxicity Relationship (STR): The cytotoxic effects of piperidine analogs are often mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that control cell survival and proliferation.[3] For instance, the natural alkaloid piperine can induce apoptosis by activating caspases 3 and 9.[3] Structure-activity relationship (SAR) studies have shown that the length of an alkyl chain on the piperidine nitrogen can positively correlate with cytotoxicity, with an optimal carbon count of 12-15 for certain 1-alkylpiperidine N-oxides.[4] Conversely, attaching a bulky benzyl moiety to the carbon of the piperidine ring has been shown to significantly decrease toxicity in some contexts.[5][6]

Comparative Data: The following table summarizes the cytotoxic activity (IC50) of illustrative piperidine derivatives against various cancer cell lines. A lower IC50 value indicates higher cytotoxic potency.

Compound/DrugPiperidine MotifCell LineIC50 (µM)Key FindingsReference
Sorafenib Contains a piperidine-like N-methylpicolinamideHepG2 (Liver)5.8Benchmark multikinase inhibitor.[2]
Compound 5 N-(piperidine-4-yl) benzamide derivativeA549 (Lung)~0.38Found to be 15-fold more potent than Sorafenib in a specific study.[2]
1-Decylpiperidine N-oxide N-alkylated piperidineEhrlich Ascites Carcinoma (EAC)~25Showed significant inhibition of macromolecule synthesis.[4]
PD5 4-substituted piperidinol derivativeBrine Shrimp Lethality AssayLC50: 1.48Demonstrated high cytotoxic potential in a preliminary screen.[7][8][9]

Cardiotoxicity: The hERG Channel Liability

One of the most significant safety hurdles for piperidine-containing drugs is the potential for cardiotoxicity, most commonly mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).

Mechanism & Structure-Toxicity Relationship (STR): Typical hERG inhibitors are lipophilic and contain a basic amine that becomes protonated at physiological pH.[11] The piperidine nitrogen often serves as this basic center. The positively charged amine interacts with key aromatic residues (e.g., Tyr652, Phe656) within the hERG channel pore, leading to a high-affinity block.

Medicinal chemistry strategies to mitigate hERG liability are well-established and focus on reducing basicity and/or lipophilicity:

  • pKa Reduction: Introducing electron-withdrawing groups near the piperidine nitrogen can lower its pKa, reducing the concentration of the protonated, high-affinity species. Replacing the piperidine ring with a less basic heterocycle like piperazine or morpholine is a common and effective strategy.[11]

  • Conformational Restriction: Introducing rigidity into the molecule, for example, through trisubstitution on the piperidine ring or the use of bridged analogues, can prevent the molecule from adopting the optimal conformation for hERG binding.[10][12]

  • Chirality: The introduction of chiral centers on the piperidine ring can influence hERG selectivity, sometimes dramatically reducing off-target cardiac effects.[13][14][15]

Comparative Data:

Compound SeriesModification StrategyhERG Inhibition (IC50)OutcomeReference
Lead Compound A12 3,4-disubstituted piperidine1.2 µMSignificant hERG blockage, limiting further development.[10][16]
Optimized Compound E22 3,4,6-trisubstituted piperidine>30 µMConformational restriction remarkably reduced hERG blockage.[10][16]
Ziritaxestat Lead Contained a key piperidine ringHighExhibited significant hERG inhibition.[11]
Ziritaxestat Final Piperidine replaced with piperazineLowLowered pKa by two orders of magnitude, resolving the hERG issue.[11]

Hepatotoxicity, Neurotoxicity, and Genotoxicity

Hepatotoxicity

While less commonly cited as a primary liability of the piperidine scaffold itself compared to hERG, hepatotoxicity can arise, often through metabolic bioactivation. Cytochrome P450 (CYP) enzymes can oxidize the piperidine ring, typically at the α-carbon, to form an unstable carbinolamine. This intermediate can then open to an amino aldehyde or eliminate water to form a reactive iminium ion, which can covalently bind to cellular macromolecules, leading to toxicity.[17]

Studies on related piperazine-based drugs have shown they can induce hepatotoxicity by up-regulating key enzymes in cholesterol biosynthesis and increasing reactive oxygen species (ROS), leading to ATP depletion and cell death.[18][19] This provides a plausible mechanistic framework for assessing piperidine analogs. Interestingly, the natural product piperine has demonstrated hepatoprotective effects against paracetamol-induced toxicity, showcasing the dual nature of compounds containing this scaffold.[20]

Neurotoxicity

Piperidine is a biogenic amine found naturally in the brain and acts as a neuromodulator, with effects on nicotinic acetylcholine receptors.[21] This inherent biological activity means that piperidine-based drugs can have intended or unintended effects on the central nervous system (CNS). Acute exposure to piperidine can cause CNS toxicity, including dizziness, depression, and muscle weakness.[21][22] The ability of many piperidine derivatives to cross the blood-brain barrier is a key consideration in assessing their potential for neurotoxicity or therapeutic action.[23]

Genotoxicity

The genotoxic profile of piperidine is complex and appears highly dependent on its chemical context. Piperidine itself tested negative in the Ames bacterial mutagenicity assay but was positive in the mouse lymphoma cell assay and was shown to induce DNA strand breaks.[21] The formation of N-chloro derivatives, such as N-chloropiperidine, can result in mutagenic compounds.[24] Therefore, assessing the potential for metabolic activation to reactive species and direct interaction with DNA is a critical step.

Experimental Protocols for Toxicity Assessment

A tiered, systematic approach to toxicity testing is essential for the efficient evaluation of drug candidates.

Diagram: General Workflow for Preclinical Toxicity Assessment

Below is a generalized workflow for assessing the toxicological profile of a novel piperidine-based drug candidate.

G cluster_0 In Vitro Screening (Early Stage) cluster_1 Mechanism of Action & Optimization (Lead Op) cluster_2 In Vivo Assessment (Candidate Selection) A Compound Synthesis (Piperidine Analog Library) B General Cytotoxicity (e.g., MTT Assay vs. multiple cell lines) A->B C hERG Liability Screen (e.g., Automated Patch-Clamp) A->C D Genotoxicity Screen (e.g., Ames Test) A->D E Metabolic Stability (Microsomes, Hepatocytes) A->E F Identify Toxicity Flags (High Cytotoxicity, hERG hit, etc.) B->F C->F I Definitive hERG Patch-Clamp (Manual, Gold Standard) C->I Confirm hERG Hit D->F E->F G Structure-Toxicity Relationship (STR) Analysis & Compound Redesign F->G Redesign H Secondary Assays: - Hepatotoxicity (e.g., HepG2 ROS) - Apoptosis Assays (Caspase Glo) F->H Investigate Mechanism G->A Synthesize New Analogs J Optimized Candidate with Acceptable In Vitro Profile H->J I->J K Acute Toxicity Study (Rodent) (e.g., LD50 determination) J->K L Cardiovascular Telemetry (Dog/NHP) (In vivo QT assessment) K->L M Repeat-Dose Toxicity Studies L->M

Caption: A tiered workflow for assessing the toxicity of piperidine drug candidates.

Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay assesses cell metabolic activity as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours (assay dependent) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The formation of purple formazan crystals will be visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Automated Patch-Clamp for hERG Inhibition

This is a medium-to-high throughput method for functionally assessing hERG channel activity.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Harvest cells and prepare a single-cell suspension at the required density for the specific automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Platform Priming: Prime the system with intracellular and extracellular solutions. The extracellular solution is typically a physiological salt solution, and the intracellular solution contains potassium as the main charge carrier.

  • Cell Sealing: The system automatically captures individual cells and forms a high-resistance (giga-ohm) seal between the cell membrane and the recording electrode.

  • Whole-Cell Configuration: A suction pulse is applied to rupture the cell membrane under the electrode, achieving the whole-cell patch-clamp configuration.

  • Voltage Protocol & Baseline Recording: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A depolarizing pulse activates and then inactivates the channels, and upon repolarization, the channels recover from inactivation, giving rise to a large outward tail current. Record this baseline current for 2-3 minutes.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound. Allow for sufficient incubation time (typically 3-5 minutes) at each concentration for the drug to reach equilibrium.

  • Data Acquisition: Record the hERG tail current at each compound concentration. A known hERG inhibitor (e.g., Cisapride, Dofetilide) should be used as a positive control.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The piperidine ring is an undeniably valuable scaffold in drug discovery, but its successful application hinges on a thorough understanding and proactive management of its toxicological liabilities.[3] The key takeaways for researchers are:

  • Proactive Profiling: Early-stage in vitro screening for cytotoxicity, hERG inhibition, and genotoxicity is paramount to flag liabilities before significant resources are invested.

  • STR-Guided Design: Mitigating toxicity is an exercise in rational drug design. Modulating pKa and lipophilicity, and exploring conformational and chiral constraints are proven strategies to "design out" toxicity, particularly hERG inhibition.[10][11][13]

  • Metabolic Considerations: The potential for metabolic activation to reactive iminium species should not be overlooked. In vitro metabolism studies using liver microsomes or hepatocytes are crucial to identify potentially hazardous metabolic pathways.

Future work will continue to focus on developing more predictive in silico models for toxicity, including QSAR models for cardiotoxicity, which can further refine compound selection at the earliest stages of discovery.[25] By integrating these predictive tools with robust in vitro and in vivo experimental validation, the full therapeutic potential of piperidine-based drug candidates can be realized while ensuring patient safety.

References

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed. (2007, March 15). PubMed. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology | Oxford Academic. (2007, March 1). Oxford Academic. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) - DTIC. (2007, March 3). Defense Technical Information Center. [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed. (2016, December 15). PubMed. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed. (2015, August 15). PubMed. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - MDPI. (2023, September 12). MDPI. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed. (2019, August 8). PubMed. [Link]

  • Mutagenic activity of N-chloropiperidine - PubMed. PubMed. [Link]

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed. PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - ResearchGate. (2025, October 12). ResearchGate. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry. (2019, July 12). ACS Publications. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024, November 26). Drug Hunter. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC. (2024, February 29). National Center for Biotechnology Information. [Link]

  • Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. Thieme Connect. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). ResearchGate. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PubMed. (2024, February 29). PubMed. [Link]

  • Piperidine - Hazard Genotoxicity - EPA. (2025, October 15). United States Environmental Protection Agency. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3). ACS Publications. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. ResearchGate. [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed. (2023, February 4). PubMed. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]

  • Piperidine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]

  • An Update on the Genotoxicity and Carcinogenicity of Marketed Pharmaceuticals with Reference to In Silico Preclictivity | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Classes of Piperidine-Based Drugs - ResearchGate. ResearchGate. [Link]

  • The influence of introducing chiral center on piperidine ring on hERG... - ResearchGate. ResearchGate. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PMC. (2022, January 12). National Center for Biotechnology Information. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES | Chemical Journal of Kazakhstan. (2025, June 27). Chemical Journal of Kazakhstan. [Link]

  • Piperine as Therapeutic Agent in Paracetamol-Induced Hepatotoxicity in Mice - MDPI. (2022, August 26). MDPI. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18). ACS Publications. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

  • Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. (2016, March 7). MDPI. [Link]

  • Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes - PubMed. PubMed. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed. (2013, May 15). PubMed. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(piperidin-1-yl)propanoic acid proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: Treat 2-(piperidin-1-yl)propanoic acid as a Hazardous Chemical Waste . Do not dispose of via municipal sinks, drains, or regular trash.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat 2-(piperidin-1-yl)propanoic acid as a Hazardous Chemical Waste . Do not dispose of via municipal sinks, drains, or regular trash.

As a zwitterionic amino acid derivative containing a piperidine moiety, this compound presents dual chemical behavior (basic amine/acidic carboxyl) that dictates specific segregation protocols to prevent unexpected buffering or precipitation in waste streams. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material against the physical and chemical properties listed below. This compound is often encountered as a hydrochloride salt, which alters its solubility and acidity profile.

Table 1: Chemical Identification & Physical Properties
PropertyDataOperational Implication
Chemical Name 2-(Piperidin-1-yl)propanoic acidLabeling requirement.
CAS Number 1036708-61-8 (HCl salt) / 26371-07-3 (Isomer check required)Use CAS for waste manifesting.
Molecular Formula

Calculates stoichiometry for neutralization.
Physical State Solid (Crystalline powder)Dust inhalation hazard during transfer.
Solubility Water (High), Polar Organics (Mod.)Partitioning determines waste stream (Aq vs. Org).
Acidity/Basicity Amphoteric (Zwitterion)Can buffer waste streams; pH check mandatory.
Hazard Classification (GHS)

Based on structural analogs (Piperidine/Propanoic Acid) and standard safety data:

  • H314: Causes severe skin burns and eye damage (Corrosive).[1][2][3]

  • H302: Harmful if swallowed.[4][5][6]

  • H335: May cause respiratory irritation.[1][3][4][5][7][8]

Senior Scientist Insight: While the zwitterionic form is generally less volatile than pure piperidine, the hydrochloride salt can be acidic. Conversely, the free base form may release piperidine-like vapors. Always handle in a fume hood.[1][3][5]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent "lab pack" rejections and dangerous chemical reactions.

Segregation Logic
  • Do NOT mix with Strong Oxidizers: Piperidine rings are susceptible to oxidation; mixing with concentrated nitric acid or permanganates can be exothermic and gas-generating.

  • Do NOT mix with Acid Chlorides/Anhydrides: The secondary amine functionality (if not fully protonated) can react violently.

  • Stream Selection:

    • Solid Waste: Place in designated solid hazardous waste bin.

    • Liquid Waste: Segregate based on the solvent carrier (see workflow below).

Disposal Protocols: Step-by-Step

Protocol A: Solid Waste Disposal (Pure Substance & Contaminants)

Applicable for: Expired reagents, contaminated weighing boats, gloves, and paper towels.

  • Containment: Transfer solids into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Piperidin-1-yl)propanoic acid, solid."[9]

    • Hazard Check: Toxic, Corrosive.[1][7][10]

  • Secondary Containment: Place the sealed container into a secondary bin (e.g., plastic tub) to capture potential leaks.

  • Disposal: Request pickup by your EH&S (Environmental Health & Safety) department for incineration.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mixtures, mother liquors, and wash solvents.[11]

This compound is amphoteric. Its solubility depends heavily on pH.

  • Organic Solutions (e.g., DCM, Methanol):

    • Collect in "Halogenated" or "Non-Halogenated" solvent waste carboys depending on the solvent.

    • Critical Check: Ensure the waste container pH is not < 2 or > 12.5 unless the container is specifically rated for corrosives.

    • Label as "Organic Solvents with Trace Amines."

  • Aqueous Solutions:

    • Adjust pH to neutral (pH 6–8) using dilute HCl or NaOH before adding to the aqueous waste stream to prevent immediate precipitation or buffering of the main tank.

    • Collect in "Aqueous Hazardous Waste" carboy.

    • Prohibition: Never pour down the sink, even if neutralized, unless explicitly authorized by a local wastewater permit (rare for piperidine derivatives).

Visualized Workflows

Figure 1: Waste Stream Decision Tree

Use this logic gate to determine the correct disposal container.

WasteDisposal Start Waste Material Containing 2-(piperidin-1-yl)propanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid ActionSolid Double Bag or Jar. Label: 'Toxic Solid'. Ship for Incineration. Solid->ActionSolid SolventCheck Primary Solvent? Liquid->SolventCheck Organic Organic Solvent (>10% Organic) SolventCheck->Organic DCM, MeOH, EtOAc Aqueous Aqueous Solution (<10% Organic) SolventCheck->Aqueous Water, Buffer ActionOrg Combine with Compatible Solvent Waste. Label: 'Flammable/Toxic'. Organic->ActionOrg ActionAq Check pH (Neutralize). Collect in Aqueous Waste. NO DRAIN DISPOSAL. Aqueous->ActionAq

Caption: Decision logic for segregating 2-(piperidin-1-yl)propanoic acid waste streams to ensure regulatory compliance.

Figure 2: Emergency Spill Response Protocol

Immediate actions for bench-top spills.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup Scoop into hazardous waste bag. Wipe surface with water. Contain->Clean Label 5. Label & Notify Mark as 'Spill Debris w/ Piperidine deriv.' Clean->Label

Caption: Step-by-step spill response workflow prioritizing personnel safety and containment.

Regulatory Compliance (RCRA & EPA)

In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).

  • Listed Waste: This specific compound is not typically P-listed or U-listed by specific name.

  • Characteristic Waste:

    • D002 (Corrosivity): If the waste is aqueous and has a pH

      
       2 or 
      
      
      
      12.5.[12]
    • D001 (Ignitability): If dissolved in a flammable solvent (Flash point < 60°C).

  • Best Practice: Even if not strictly "RCRA Hazardous" by characteristic, manage as Non-RCRA Regulated Chemical Waste destined for incineration. Never classify as non-hazardous trash.

References

  • PubChem. (n.d.). 2-(Piperidin-1-yl)propanoic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Propanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(piperidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(piperidin-1-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.